Acetic acid;hexadeca-9,11-dien-1-ol
Description
Historical Context of Pheromone Discovery and Chemical Ecology
The concept of chemical communication between organisms, now known as chemical ecology, has roots in the late 19th century with early observations of insect behavior. However, the field truly began to flourish in the mid-20th century. A pivotal moment was the identification of the first pheromone, bombykol, from the silkworm moth, Bombyx mori, in the late 1950s. insectslimited.com This discovery marked a turning point, demonstrating that chemical signals could elicit specific, innate behaviors in members of the same species. wikipedia.org
The term "pheromone" was officially coined in 1959, derived from the Greek words "pherein" (to carry) and "horman" (to excite). insectslimited.comwikipedia.org This terminology provided a framework for understanding the diverse roles of these chemical messengers, which include alarm signals, food trail markers, and, most notably, sex attractants. wikipedia.org The study of these compounds falls under the broader discipline of chemical ecology, which investigates the chemical interactions between living organisms and their environment. pnas.org This field has a long tradition, with early studies dating back to the 19th century, and has become a cornerstone of pest management strategies over the last five decades. wur.nl
Academic Significance of Hexadeca-9,11-dien-1-yl Acetate (B1210297) as a Semiochemical
Hexadeca-9,11-dien-1-yl acetate holds considerable academic significance as a semiochemical, a broad class of chemicals that mediate interactions between organisms. Its primary role is as a sex pheromone, a substance released by an organism to attract a mate. The specificity of pheromones makes them ideal subjects for studying the evolution of communication and reproductive isolation between species.
The precise arrangement of the double bonds in hexadeca-9,11-dien-1-yl acetate (i.e., the isomeric form) is crucial for its biological activity. Different isomers can attract different species or even elicit different behaviors within the same species. This chemical specificity provides a rich area for research into the structure-activity relationships of semiochemicals and the evolution of pheromone receptors in insects.
Furthermore, the synthesis of specific isomers of hexadeca-9,11-dien-1-yl acetate in the laboratory is a significant endeavor in organic chemistry. Developing stereoselective synthetic routes to these compounds is essential for producing pure samples for biological assays and for potential use in pest management applications.
Identification of Key Organisms Utilizing Hexadeca-9,11-dien-1-yl Acetate in Nature
Research has identified several insect species that utilize isomers of hexadeca-9,11-dien-1-yl acetate as a key component of their sex pheromone blends. These findings are critical for understanding the chemical ecology of these organisms and for developing species-specific monitoring and control methods.
One of the most well-documented examples is the grass webworm, Herpetogramma licarsisalis. Studies have identified (11Z,13E)-hexadecadien-1-yl acetate as the primary sex pheromone of this moth species. nih.govresearchgate.net Field bioassays have confirmed that this specific isomer is both necessary and sufficient to attract male grass webworm moths. nih.govresearchgate.net
Another significant organism is the pecan nut casebearer, Acrobasis nuxvorella. Research has shown that this species utilizes (E,Z)-9,11-hexadecadienyl acetate in its chemical communication system. pherobase.com
The pink bollworm, Pectinophora gossypiella, is another notable insect that uses a related compound, (Z,Z)- and (Z,E)-7,11-hexadecadien-1-yl acetate, collectively known as gossyplure, as its sex pheromone. nih.govnist.gov While not the 9,11-isomer, the research on gossyplure has been foundational in the development of pheromone-based pest control.
Current Research Landscape and Foundational Principles
The current research landscape for hexadeca-9,11-dien-1-yl acetate and other pheromones is vibrant and multifaceted. Key areas of investigation include:
Biosynthesis: Understanding the enzymatic pathways that insects use to produce these specific chemical structures.
Neurophysiology: Investigating how pheromone molecules are detected by the insect's antennae and how these signals are processed in the brain to trigger a behavioral response.
Behavioral Ecology: Studying how pheromone communication is influenced by environmental factors and the presence of other chemical cues.
Pest Management: Developing and optimizing the use of synthetic pheromones for monitoring insect populations, mass trapping, and mating disruption. Mating disruption, for instance, involves releasing a high concentration of a synthetic pheromone to confuse males and prevent them from finding females, thereby reducing the next generation's population.
Structure
3D Structure of Parent
Properties
CAS No. |
63025-09-2 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
acetic acid;hexadeca-9,11-dien-1-ol |
InChI |
InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h5-8,17H,2-4,9-16H2,1H3;1H3,(H,3,4) |
InChI Key |
ITPXWLHWURLZSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Stereochemistry and Isomeric Forms of Hexadeca 9,11 Dien 1 Yl Acetate
Geometric Isomerism and Configuration at the 9,11-diene System
The presence of two double bonds at the 9 and 11 positions of the sixteen-carbon chain of hexadeca-9,11-dien-1-yl acetate (B1210297) gives rise to geometric isomerism. This results in four possible stereoisomers, each with a unique spatial arrangement of atoms around the double bonds. These are the (9Z,11E), (9E,11E), (9Z,11Z), and (9E,11Z) isomers. The precise geometry of these isomers is a critical determinant of their biological function, as insect pheromone receptors are highly sensitive to these structural nuances. The synthesis of these specific isomers often requires stereoselective methods to ensure high isomeric purity. acs.org
The (9Z,11E) isomer is a significant component in the sex pheromone blend of various moth species. For instance, the corresponding aldehyde, (9Z,11E)-hexadecadienal, is a major component of the sex pheromone of the sugarcane borer, Diatraea saccharalis. acs.orgpherobase.com The synthesis of the (9Z,11E) isomer can be achieved through various routes, often involving Wittig reactions under specific conditions to control the geometry of the newly formed double bond. acs.org In the context of the tobacco cutworm, Spodoptera litura, a related compound, (9Z,11E)-tetradecadienyl acetate, is the primary component of its sex pheromone. google.comprayoglife.com
The (9E,11E) isomer is another of the four possible geometric isomers. The synthesis of (9E,11E)-hexadecadienal has been reported, and this can be readily converted to the corresponding acetate. acs.org The synthesis of all four isomers of 9,11-hexadecadienal has been accomplished, highlighting the ability to produce each isomer with high purity for biological testing and other research purposes. acs.orgpherobase.com
The (9Z,11Z) isomer has also been synthesized and characterized. acs.orgpherobase.com The stereospecific synthesis of these isomers is crucial for elucidating their individual roles in pheromonal communication. For example, in some insect species, one isomer may be the primary attractant, while another may act as an inhibitor or have no effect. A versatile synthesis approach for (11Z, 13Z)-hexadecadien-1-yl acetate has been described, which provides a general method for producing other (Z, Z)-diene compounds. researchgate.net
The (9E,11Z) isomer completes the set of four geometric isomers of hexadeca-9,11-dien-1-yl acetate. Its synthesis has been reported as part of the effort to create all possible isomers for biological evaluation. acs.orgpherobase.com The ability to synthesize all four isomers allows for detailed studies into the structure-activity relationships of these compounds in insect chemical communication.
Enantiomeric Considerations in Related Structures
While hexadeca-9,11-dien-1-yl acetate itself is not chiral and therefore does not have enantiomers, the principles of enantiomeric specificity are highly relevant in the broader context of insect pheromones. nih.govnih.gov Many insect pheromones are chiral molecules, and often only one enantiomer is biologically active. nih.gov In some cases, the "unnatural" enantiomer can be inactive or even inhibitory to the response elicited by the active enantiomer. biologists.comacs.org
For example, in the case of the olive fruit fly, Bactrocera oleae, the (R)-enantiomer of its pheromone, olean, is active for males, while the (S)-enantiomer is active for females. nih.gov In another instance, with the gypsy moth, Lymantria dispar, the (+)-enantiomer of its pheromone, disparlure, is a strong attractant, whereas the (-)-enantiomer is a behavioral antagonist. acs.org These examples underscore the critical importance of stereochemistry in pheromonal communication, a principle that extends to the geometric isomerism of achiral pheromone components like hexadeca-9,11-dien-1-yl acetate.
Biological Activity Profile of Individual Isomers and Blends
The biological activity of hexadeca-9,11-dien-1-yl acetate isomers is most pronounced in their role as insect sex pheromones. The response of a target insect species is often highly dependent on the specific isomer or a precise blend of isomers.
In the case of the sugarcane borer, Diatraea saccharalis, chemical analysis of the female pheromone glands revealed the presence of all four geometric isomers of the related 9,11-hexadecadienal. acs.org This suggests that the corresponding acetates may also be part of a complex pheromonal bouquet, where each isomer could play a role in eliciting a full behavioral response in males.
For the tobacco cutworm, Spodoptera litura, the sex pheromone is a blend of (9Z,11E)-tetradecadienyl acetate and (9Z,12E)-tetradecadienyl acetate. nih.govnih.govicrisat.orgentomol.org While these are C14 acetates, this highlights the common theme of pheromone blends being composed of specific ratios of geometric isomers of related compounds. The precise ratio of these components is often crucial for optimal attraction.
The biological activity of different isomers can range from being a primary attractant to a synergist, or even an antagonist. For instance, in some species, a blend of isomers is necessary for attraction, while in others, a single isomer is sufficient. The presence of other isomers, even in small quantities, can sometimes inhibit the response. biologists.com Therefore, the study of the biological activity of each individual isomer of hexadeca-9,11-dien-1-yl acetate, as well as various blends, is essential for understanding its role in the chemical ecology of the insects that produce and respond to it.
Chemical Synthesis Methodologies for Hexadeca 9,11 Dien 1 Yl Acetate
Strategies for Carbon Chain Construction and Elongation
The construction of the 16-carbon chain of hexadeca-9,11-dien-1-yl acetate (B1210297) is a critical aspect of its total synthesis. This is often achieved through the coupling of smaller, readily available building blocks.
One common approach involves the use of Grignard reagents in cross-coupling reactions. For instance, an α,ω-difunctionalized Grignard reagent, which contains a magnesium alkoxide at one end of the aliphatic chain, can be coupled with a suitable electrophile to introduce a significant portion of the carbon skeleton. nih.govbeilstein-journals.org This strategy allows for the convergent assembly of the target molecule.
Another powerful method for carbon chain elongation is the use of telomerization reactions. For example, the telomerization of butadiene with malonic or acetoacetic esters on palladium catalysts can produce long-chain functionalized dienes that serve as precursors for the target molecule. researchgate.net These precursors can then be further modified to achieve the desired chain length and functionality.
Stereoselective Approaches to Diene Moiety Formation
The biological activity of hexadeca-9,11-dien-1-yl acetate is highly dependent on the specific stereochemistry of the conjugated diene system. Therefore, the development of stereoselective methods for the formation of the 9,11-diene is of paramount importance.
Wittig-Type Olefination Reactions
The Wittig reaction and its modifications are widely employed for the formation of carbon-carbon double bonds with defined stereochemistry. researchgate.netwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org In the synthesis of conjugated dienes, a phosphonium (B103445) ylide is reacted with an aldehyde or ketone to generate the desired alkene. wikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org
For the synthesis of (Z)-alkenes, non-stabilized ylides are typically used. organic-chemistry.org Conversely, stabilized ylides generally lead to the formation of (E)-alkenes. organic-chemistry.org By carefully selecting the appropriate phosphonium salt and base, it is possible to control the E/Z ratio of the resulting diene. The Schlosser modification of the Wittig reaction provides a method to obtain (E)-alkenes from unstabilized ylides by using phenyllithium (B1222949) at low temperatures to interconvert the intermediate betaines. wikipedia.org
| Reactants | Ylide Type | Primary Product Stereochemistry | Reference |
|---|---|---|---|
| Aldehyde/Ketone + Phosphonium Ylide | Non-stabilized | (Z)-Alkene | organic-chemistry.org |
| Aldehyde/Ketone + Phosphonium Ylide | Stabilized | (E)-Alkene | organic-chemistry.org |
| Aldehyde/Ketone + Phosphonium Ylide (Schlosser modification) | Unstabilized | (E)-Alkene | wikipedia.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the stereoselective synthesis of conjugated dienes.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgnih.govnih.govacs.org This method is known for its mild reaction conditions, operational simplicity, and the use of air-stable organotrifluoroborates, which are easy to handle. organic-chemistry.orgnih.govnih.gov A sequential, one-pot Suzuki-Miyaura cross-coupling of 1,1-dibromoalkenes with alkenyl- and alkyltrifluoroborates can provide stereodefined trisubstituted conjugated dienes in excellent yields. organic-chemistry.orgnih.govnih.govacs.org This approach offers high stereoselectivity and is compatible with a variety of functional groups. organic-chemistry.orgnih.gov
The Sonogashira coupling reaction provides a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. rsc.orgwikipedia.orgresearchgate.netopenochem.org This reaction is instrumental in the synthesis of conjugated enynes, which can be subsequently reduced to form the desired diene. rsc.org The Sonogashira reaction is valued for its mild conditions and has been widely applied in the synthesis of natural products. rsc.orgresearchgate.net
Iron-catalyzed cross-coupling reactions have also emerged as a sustainable and efficient alternative for the synthesis of insect pheromones. nih.govbeilstein-journals.org These methods can utilize dienol phosphates as electrophiles, which are often more stable than the corresponding dienyl halides. nih.govbeilstein-journals.org
| Reaction Name | Coupling Partners | Key Features | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide/triflate | Mild conditions, air-stable reagents, high stereoselectivity. | organic-chemistry.orgnih.govnih.govacs.org |
| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Forms conjugated enynes, mild conditions. | rsc.orgwikipedia.orgresearchgate.netopenochem.org |
Metathesis-Based Approaches
Olefin metathesis, particularly using ruthenium-based catalysts like the Grubbs catalyst, has become a powerful strategy for the synthesis of insect pheromones containing diene moieties. nih.govnih.govchemhub.com Z-selective cross-metathesis allows for the direct and efficient formation of cis-olefins, which can be challenging to synthesize using traditional methods. nih.govnih.gov
This approach can significantly shorten synthetic routes, often starting from commercially available and renewable materials like seed oil derivatives. nih.govchemhub.com For example, the cross-metathesis of an unconjugated diene can exhibit chemoselectivity based on the geometry of the olefin, providing a powerful tool for constructing (E,Z) dienes. nih.gov This methodology offers good yields and high cis-selectivity with a minimal number of steps. chemhub.com
Selective Acetylation Techniques
The final step in the synthesis of hexadeca-9,11-dien-1-yl acetate is the acetylation of the terminal alcohol. This transformation must be carried out selectively, without affecting the sensitive conjugated diene system.
A common method for acetylation is the use of acetic anhydride. google.commdpi.com This can be performed under catalyst- and solvent-free conditions, offering a mild and efficient procedure. mdpi.com The reaction typically proceeds by the nucleophilic attack of the alcohol on the carbonyl group of acetic anhydride, followed by the elimination of acetic acid. mdpi.com
Another approach is the transesterification/acetylation of long-chain alcohols using an alkyl acetate, such as ethyl or methyl acetate, in the presence of a solid base like sodium hydroxide. nih.gov This method has been successfully applied to the acetylation of long-chain fatty alcohols. nih.gov
For more complex molecules where chemoselectivity is a concern, other methods are available. For instance, distannoxane catalysts can effect the acylation of alcohols with esters, with primary alcohols being acylated in preference to secondary ones. researchgate.net This method is tolerant of various functional groups. researchgate.net
Chemoenzymatic Synthesis Routes
Chemoenzymatic approaches are gaining traction in pheromone synthesis as they offer high selectivity and mild reaction conditions. rsc.orgmdpi.com Insects themselves produce pheromones through biosynthetic pathways that often involve a few specific enzymes modifying products of normal metabolism. nih.gov
In a chemoenzymatic route, enzymes can be used for key transformations. For example, alcohol acyltransferases (AATs) are enzymes that catalyze the final step of ester biosynthesis by linking an acyl moiety to an alcohol. frontiersin.org The use of such enzymes can provide a highly selective method for the final acetylation step.
The synthesis of the carbon chain can also be influenced by enzymatic processes. Fatty acid synthase (FAS) and polyketide synthase (PKS) systems are responsible for building long-chain molecules in nature and can be harnessed for synthetic purposes. youtube.com These enzymatic systems can be modified to produce specific carbon skeletons that can then be further elaborated into the final pheromone product. youtube.com
Application of Green Chemistry Principles in Synthetic Pathways
The integration of green chemistry principles into the synthesis of insect pheromones like hexadeca-9,11-dien-1-yl acetate is driven by the need to reduce the environmental impact of chemical manufacturing. earlham.ac.ukyoutube.com Traditional synthetic routes often involve hazardous reagents, toxic solvents, and multiple steps, leading to significant waste generation. nih.govjales.org Modern approaches aim to address these shortcomings through various innovative strategies.
One of the primary focuses of green chemistry in this context is the use of biocatalysis and engineered organisms. earlham.ac.ukfrontiersin.org Researchers are exploring the use of engineered yeasts and plants to produce pheromones or their precursors. frontiersin.orgnih.gov These biological systems offer the potential for sustainable and low-cost production, minimizing the reliance on petrochemical-based starting materials and harsh chemical reagents. earlham.ac.ukfrontiersin.org For instance, the heterologous expression of specific desaturase and fatty acid reductase genes in organisms like Nicotiana benthamiana has shown promise in producing various lepidopteran sex pheromones. nih.gov While not yet specific to hexadeca-9,11-dien-1-yl acetate, these advancements pave the way for future biosynthetic production of this specific compound.
Another key principle is the development of more efficient catalytic systems. Iron-catalyzed cross-coupling reactions, for example, offer a more environmentally friendly alternative to traditional palladium or nickel catalysts. nih.gov Iron is more abundant, less toxic, and more economical, making it a "greener" choice for large-scale synthesis. nih.gov These methods have been successfully applied to the synthesis of other conjugated diene pheromones and demonstrate high yields and scalability. nih.gov
The use of greener solvents and solvent-free reaction conditions is also a critical aspect. wipo.int Where possible, hazardous organic solvents are being replaced with more benign alternatives like water, ionic liquids, or supercritical fluids. wipo.int Furthermore, reactions that can be carried out without a solvent, such as certain enzymatic reactions, significantly reduce waste and simplify product purification. nih.govscirp.org
A notable trend is the design of synthetic routes with higher atom economy, meaning a larger proportion of the atoms from the starting materials are incorporated into the final product. nih.gov This is often achieved by minimizing the use of protecting groups and developing one-pot reaction sequences where multiple transformations occur in a single reaction vessel, reducing the need for intermediate purification steps and solvent usage. nih.gov
| Green Chemistry Principle | Application in Pheromone Synthesis | Research Findings |
| Biocatalysis | Use of engineered yeasts and plants for pheromone production. earlham.ac.ukfrontiersin.org | Demonstrated feasibility for producing other lepidopteran pheromones, offering a sustainable alternative to chemical synthesis. frontiersin.orgnih.gov |
| Greener Catalysts | Replacement of heavy metal catalysts with more abundant and less toxic alternatives like iron. nih.gov | Iron-catalyzed cross-coupling reactions show high yields and are more economical and environmentally friendly. nih.gov |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting material atoms into the final product. nih.gov | One-pot syntheses and reduction of protecting group use lead to less waste and higher efficiency. nih.gov |
| Safer Solvents | Replacement of hazardous organic solvents with benign alternatives or conducting reactions in solvent-free conditions. wipo.int | Reduces environmental impact and simplifies purification processes. nih.govscirp.org |
Process Optimization and Scalability Considerations for Research and Development
The transition of a synthetic route from a laboratory-scale procedure to a viable industrial process requires rigorous optimization and careful consideration of scalability. nih.gov For hexadeca-9,11-dien-1-yl acetate and other pheromones, the goal is to develop a process that is not only efficient and high-yielding but also cost-effective and safe to operate on a larger scale. jales.org
Process Optimization
Process optimization involves systematically studying the effect of various reaction parameters to identify the conditions that provide the best outcome. This includes factors such as temperature, pressure, reaction time, catalyst loading, and the molar ratio of reactants. nih.govscirp.org Statistical methods like Response Surface Methodology (RSM) are often employed to efficiently explore the parameter space and identify optimal conditions. nih.govscirp.org
For instance, in the synthesis of related acetate esters, optimization of enzyme amount, temperature, and substrate molar ratio has been shown to significantly increase the molar conversion to the desired product. nih.gov In the context of cross-coupling reactions for conjugated diene synthesis, optimization of the catalyst system, including the choice of ligands and additives, is crucial for maximizing yield and stereoselectivity. nih.govgoogle.com
Scalability Considerations
Several factors must be addressed when scaling up the synthesis of hexadeca-9,11-dien-1-yl acetate:
Cost and Availability of Starting Materials: The starting materials must be readily available and affordable to ensure the economic viability of the final product. jales.org Research efforts are often directed at utilizing inexpensive and abundant starting materials. jales.org
Reaction Conditions: Reactions that require extreme temperatures, high pressures, or highly dilute conditions can be challenging and expensive to implement on an industrial scale. Therefore, synthetic routes that proceed under mild conditions are preferred.
Catalyst Efficiency and Recovery: The catalyst should be highly active to minimize the required amount. For expensive or toxic catalysts, efficient recovery and recycling are essential for both economic and environmental reasons.
Purification: The purification of the final product can be a significant cost driver in large-scale production. Methods that yield a high-purity product directly from the reaction mixture are highly desirable.
Safety: The safety of the chemical process is paramount. The use of highly reactive or explosive reagents, such as certain reducing agents, should be avoided if possible. jales.org The thermal stability of intermediates and the potential for runaway reactions must be carefully evaluated.
A successful example of a scalable synthesis is the iron-catalyzed cross-coupling method, which has been used to produce kilograms of other insect pheromones. nih.gov This demonstrates that with careful planning and optimization, it is possible to develop synthetic routes that are both innovative at the research level and practical for industrial application.
| Parameter | Optimization Focus | Scalability Implication |
| Starting Materials | Use of inexpensive and readily available chemicals. jales.org | Reduces overall production cost. |
| Reaction Conditions | Preference for mild temperatures and pressures. | Lowers equipment and energy costs. |
| Catalyst | High activity, low loading, and recyclability. nih.gov | Minimizes cost and environmental impact. |
| Purification | High-yield, high-purity reactions to simplify downstream processing. | Reduces purification costs and solvent waste. |
| Safety | Avoidance of hazardous reagents and control of reaction exotherms. jales.org | Ensures safe operation at an industrial scale. |
Biosynthesis and Metabolic Pathways of Hexadeca 9,11 Dien 1 Yl Acetate
Identification of Lipid Precursors
The journey to synthesizing hexadeca-9,11-dien-1-yl acetate (B1210297) begins with primary metabolism, specifically fatty acid biosynthesis. The fundamental building blocks are saturated C16 or C18 fatty acids, such as palmitic acid (C16) or stearic acid (C18). nih.govnih.gov These common fatty acids are produced via the fatty acid synthase (FAS) complex. In the case of hexadeca-9,11-dien-1-yl acetate, the direct precursor is a C16 fatty acyl-CoA, typically palmitoyl-CoA, derived from de novo synthesis within the pheromone gland cells. plos.org While some insects may modify these precursors through limited chain-shortening via β-oxidation to achieve different chain lengths, the C16 backbone of this specific pheromone suggests palmitic acid is the primary starting material without such modification. pnas.orgoup.com
| Precursor Name | Chemical Formula | Role in Biosynthesis |
| Palmitic Acid (as Palmitoyl-CoA) | C₁₆H₃₂O₂ | The primary C16 saturated fatty acid substrate for the biosynthetic pathway. |
| Stearic Acid (as Stearoyl-CoA) | C₁₈H₃₆O₂ | A potential C18 precursor that can be shortened to a C16 chain, though direct use of palmitic acid is more common for C16 pheromones. |
Enzymatic Mechanisms and Catalytic Cycles
The conversion of a simple fatty acid into a complex signaling pheromone is orchestrated by a suite of specialized enzymes. These enzymes exhibit high specificity for substrate chain length, the position and geometry of double bonds, and the final functional group. The key enzymatic steps are desaturation, reduction, and acetylation. frontiersin.orglu.se
The most critical step for generating the specific structure of hexadeca-9,11-dien-1-yl acetate is the introduction of the conjugated double bonds at the C9 and C11 positions. This is accomplished by fatty acyl-CoA desaturases (FADs), a diverse family of enzymes that introduce double bonds at specific locations in the fatty acid chain. nih.gov
The formation of the Δ9,11-conjugated diene system likely involves the sequential action of at least two desaturase enzymes or a single bifunctional desaturase. The process typically begins with a standard Δ11 desaturase acting on palmitoyl-CoA to produce (Z)-11-hexadecenoic acid. Subsequently, a specialized "conjugase" or a Δ9 desaturase acts on this mono-unsaturated intermediate to introduce the second double bond at the C9 position, creating the conjugated system. In some moth species, a single bifunctional desaturase has been identified that can perform two sequential desaturations to create a conjugated diene. nih.gov For instance, research on the silkmoth Bombyx mori identified a desaturase that converts palmitate into Δ10,12-dienoic acyls, demonstrating the capability of a single enzyme to produce conjugated dienes. nih.gov The specific desaturases for the 9,11-diene system would exhibit precise regio- and stereospecificity.
| Enzyme Class | Function | Example of Activity |
| Δ11-Desaturase | Introduces a double bond at the 11th carbon position of a fatty acyl-CoA. | Converts Palmitoyl-CoA to (Z)-11-Hexadecenoyl-CoA. |
| Δ9-Desaturase | Introduces a double bond at the 9th carbon position of a fatty acyl-CoA. | Can act on a mono-unsaturated precursor to form a conjugated diene. |
| Bifunctional Desaturase | Catalyzes multiple desaturation steps to form conjugated dienes. | A single enzyme capable of producing Δ10,12-dienes from a saturated precursor has been found in some species. nih.gov |
Once the correct unsaturated fatty acyl-CoA, hexadeca-9,11-dienoyl-CoA, is formed, its carboxyl group must be reduced to an alcohol. This crucial step is catalyzed by a specific class of fatty acyl-CoA reductases (FARs). frontiersin.org These enzymes are often referred to as pheromone gland-specific FARs (pgFARs) because they are highly expressed in this tissue. nih.govnih.gov The pgFARs convert the fatty acyl-CoA into the corresponding fatty alcohol, hexadeca-9,11-dien-1-ol, using NADPH as a reducing agent. lu.se These reductases show specificity for the chain length and degree of unsaturation of their substrates, ensuring that only the correct pheromone precursors are converted. oup.com
The final step in the biosynthesis of hexadeca-9,11-dien-1-yl acetate is the esterification of the fatty alcohol. This reaction is carried out by an acetyl-CoA:fatty alcohol acetyltransferase (ATF). frontiersin.org This enzyme transfers an acetyl group from acetyl-CoA to the hydroxyl group of hexadeca-9,11-dien-1-ol, forming the final acetate ester product. nih.gov Interestingly, the genes encoding the specific acetyltransferases involved in moth pheromone biosynthesis have largely remained elusive. nih.govnih.gov Consequently, research and heterologous production systems have often utilized acetyltransferases from other organisms, such as yeast (Saccharomyces cerevisiae) or plants, to perform this final conversion. nih.gov
Molecular Genetics of Biosynthetic Pathways
The production of species-specific pheromone blends is controlled at the genetic level. The genes encoding the key biosynthetic enzymes—desaturases and reductases—have been identified and studied in numerous moth species. researchgate.net These genes are typically located in clusters within the genome and are expressed predominantly in the female's pheromone gland during the period of sexual activity. nih.gov
Research into the molecular genetics of pheromone biosynthesis has revealed that the diversity of desaturase enzymes is a primary driver of pheromone evolution. nih.gov The desaturase gene family in insects is thought to have evolved through a "birth-and-death" model, where gene duplication events create new gene copies that can then evolve new specificities or become non-functional. nih.gov This allows for major shifts in pheromone composition through changes in the expression of different desaturase genes. For example, studies in Spodoptera species have identified dozens of candidate genes for desaturases, reductases, and acetyltransferases, with specific genes showing high expression levels in the pheromone gland, indicating their role in pheromone production. plos.orgresearchgate.net
Localization of Pheromone Production within Organisms
In female moths, the biosynthesis, storage, and release of sex pheromones are confined to a specialized exocrine gland. nih.gov This structure, commonly referred to as the pheromone gland, is typically a ring of epithelial cells located on the intersegmental membrane between the 8th and 9th abdominal segments. nih.gov The enzymes of the biosynthetic pathway, from the initial desaturases to the final acetyltransferases, are localized within the cells of this gland. frontiersin.org The final pheromone product can be stored within the gland cells or on the cuticular surface of the gland before its release during "calling" behavior, which involves the extrusion of the ovipositor to expose the gland to the air. nih.gov
Regulation of Biosynthesis by Endogenous and Exogenous Factors
The biosynthesis of the moth sex pheromone, acetic acid;hexadeca-9,11-dien-1-ol, also known as hexadeca-9,11-dien-1-yl acetate, is a tightly controlled process. The production of this critical signaling molecule is not constitutive but is instead modulated by a complex interplay of internal physiological signals (endogenous factors) and external environmental cues (exogenous factors). This regulation ensures that pheromone production and release are synchronized with the appropriate developmental stage, time of day, and environmental conditions to maximize reproductive success.
Endogenous Regulation
The primary drivers of pheromone biosynthesis within the moth are neuropeptides and hormones that orchestrate the activity of the pheromone gland.
Pheromone Biosynthesis Activating Neuropeptide (PBAN): The most critical endogenous regulator identified in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). researchgate.net This neuropeptide is part of a larger family of peptides characterized by an active C-terminal sequence of FXPRL amide. researchgate.net PBAN is produced in the subesophageal ganglion, a part of the insect's central nervous system, and is released into the hemolymph (insect blood). nih.gov It then travels to the pheromone gland, where it initiates the cascade of biochemical events leading to pheromone synthesis. researchgate.netnih.gov
The action of PBAN is mediated by a specific G-protein coupled receptor on the surface of the pheromone gland cells. researchgate.netnih.gov The binding of PBAN to its receptor triggers a signal transduction cascade, the specifics of which have been a subject of detailed research. researchgate.netresearchgate.net Studies in the silkworm moth, Bombyx mori, which produces a related C16 pheromone, have shown that decapitation, which prevents PBAN from reaching the gland, halts pheromone production. jst.go.jp This production can be restored by injecting PBAN, demonstrating its direct regulatory role. jst.go.jp The main regulatory step influenced by PBAN appears to be the reduction of the fatty acyl-CoA precursor to the corresponding alcohol, a critical step in the biosynthetic pathway of Type I lepidopteran pheromones. jst.go.jpnih.gov
Circadian Rhythm: The biosynthesis of sex pheromones in most moths follows a distinct daily cycle, or circadian rhythm. researchgate.net Production and release are typically confined to a specific period during the scotophase (dark period), which corresponds to the time of female "calling" behavior. nih.govresearchgate.net This temporal regulation is controlled by the release of PBAN, ensuring that the female advertises her presence to males at the most opportune time for mating. nih.gov
Exogenous Regulation
Environmental factors can significantly influence the moth's physiology and behavior, thereby indirectly regulating pheromone production and its effectiveness. Studies on Spodoptera litura, a moth species that utilizes a similar pheromone blend, provide insight into these external influences.
Temperature: Temperature is one of the most significant environmental factors affecting insect development, survival, and activity. icrisat.orgmdpi.com The population dynamics and abundance of moths are strongly influenced by ambient temperature. icrisat.org Research indicates that moth development and, consequently, pheromone production, have optimal temperature ranges. For S. litura, temperatures between 25-28°C are considered optimal for survival. icrisat.org Moth activity, as measured by pheromone trap catches, increases with rising temperatures, with peak activity observed in a maximum temperature range of 30-36°C. researchgate.net Conversely, very low temperatures (below 10°C) can significantly reduce moth activity and development, leading to a sharp decline in pheromone-mediated mating behavior. icrisat.org
Relative Humidity: Relative humidity is another climatic factor that has been shown to correlate with moth activity. Studies have demonstrated a positive correlation between relative humidity and the number of male moths caught in pheromone traps. researchgate.netindianecologicalsociety.com High humidity levels, often in the range of 90-93%, appear to be favorable for the activity of S. litura. researchgate.net
Rainfall: Rainfall generally has a negative impact on moth activity. researchgate.net Heavy rain can disrupt flight and calling behavior, leading to a decrease in the number of moths captured in pheromone traps. researchgate.net This suggests that while biosynthesis may not be directly halted, the release and dissemination of the pheromone are likely reduced during rainy periods.
Wind: Wind velocity can affect the structure of the pheromone plume, which is the trail of scent that males follow to locate a female. jst.go.jp While not a direct regulator of biosynthesis, wind conditions can influence the effectiveness of the pheromone signal, thereby acting as a selective pressure on the timing and quantity of pheromone release. jst.go.jp
The table below summarizes the key regulatory factors influencing the biosynthesis of hexadeca-9,11-dien-1-yl acetate.
| Factor Type | Factor | Effect on Pheromone Biosynthesis/Activity | Supporting Findings |
| Endogenous | Pheromone Biosynthesis Activating Neuropeptide (PBAN) | Directly activates the biosynthetic pathway in the pheromone gland. researchgate.netnih.gov | Initiates a signal transduction cascade via a G-protein coupled receptor; its absence halts pheromone production. researchgate.netjst.go.jp |
| Endogenous | Circadian Rhythm | Restricts pheromone production to specific times, usually the dark period (scotophase). nih.govresearchgate.net | Synchronizes pheromone release with female calling behavior and male receptivity. nih.gov |
| Exogenous | Temperature | Influences the rate of insect development, survival, and activity, with optimal ranges for pheromone production. icrisat.orgmdpi.com | Moth activity increases with temperature, peaking around 30-36°C; activity declines sharply below 10°C. icrisat.orgresearchgate.net |
| Exogenous | Relative Humidity | Positively correlated with moth activity. researchgate.netindianecologicalsociety.com | Higher trap catches are observed at high humidity levels (90-93%). researchgate.net |
| Exogenous | Rainfall | Negatively impacts moth activity and pheromone trapping. researchgate.net | Disrupts flight and pheromone dissemination. researchgate.net |
Chemoreception Mechanisms and Neurobiological Responses to Hexadeca 9,11 Dien 1 Yl Acetate
Peripheral Olfactory Receptor Neuron (ORN) Electrophysiology
The initial detection of hexadeca-9,11-dien-1-yl acetate (B1210297) occurs in specialized sensory hairs, or sensilla, located on the antennae of male moths. Within these sensilla are olfactory receptor neurons (ORNs), which are responsible for converting the chemical signal into an electrical one. Electrophysiological studies, such as single-sensillum recordings (SSR), have been instrumental in characterizing the response properties of these neurons.
In various moth species that utilize acetate pheromones, specific ORNs are finely tuned to detect these molecules. For instance, in the common cutworm, Spodoptera litura, ORNs housed in long trichoid sensilla show robust responses to acetate pheromones. oup.com While direct electrophysiological data for hexadeca-9,11-dien-1-yl acetate is species-dependent, the general principle of highly specific ORNs responding to particular pheromone components is a conserved feature. These neurons exhibit a dose-dependent increase in firing rate upon stimulation with the correct pheromone isomer. The specificity of these neurons is critical for distinguishing the conspecific pheromone from the chemical noise in the environment, including pheromone components of other species.
Molecular Characterization of Pheromone Binding Proteins (PBPs)
For the hydrophobic hexadeca-9,11-dien-1-yl acetate molecule to traverse the aqueous sensillar lymph and reach the ORN dendrite, it is chaperoned by Pheromone Binding Proteins (PBPs). These small, soluble proteins are highly concentrated in the sensillar lymph and play a crucial role in the sensitivity and specificity of the olfactory system. proteopedia.orgnih.gov
PBPs exhibit a remarkable ability to bind specific pheromone components. In the moth Agriphila aeneociliella, the pheromone binding protein AaenPBP1 demonstrates a strong binding affinity for the female sex pheromone, (Z)-9-Hexadecenyl acetate. This binding is pH-dependent, with a conformational change thought to facilitate the release of the pheromone at the dendritic membrane of the ORN. Photoaffinity labeling studies on the PBP of Antheraea polyphemus using a diazoacetate analog of the natural acetate pheromone have helped to map the active binding site, revealing the specific amino acid residues involved in ligand interaction. acs.org
Table 1: Binding Affinities of Pheromone Binding Proteins to Acetate Pheromones
| PBP Species | Pheromone Component | Binding Affinity (Ki, µM) | Reference |
| Agriphila aeneociliella | (Z)-9-Hexadecenyl acetate | 1.72 (at pH 7.4) | |
| Agriphila aeneociliella | 1-Nonanal (male pheromone) | 7.04 (at pH 7.4) |
This table is interactive. You can sort the data by clicking on the column headers.
Ligand Specificity and Activation of Olfactory Receptors (ORs)
The ultimate specificity of pheromone detection lies at the level of the Olfactory Receptors (ORs), which are transmembrane proteins expressed on the dendritic surface of ORNs. The interaction between the pheromone-PBP complex and the OR initiates the signal transduction cascade.
Receptor Binding Kinetics and Thermodynamics
The binding of hexadeca-9,11-dien-1-yl acetate to its specific OR is a highly selective process. Functional studies involving the expression of candidate ORs in heterologous systems, such as Xenopus oocytes or human embryonic kidney (HEK) cells, have allowed for the detailed characterization of their ligand specificity. oup.com For example, in Spodoptera littoralis, the receptor SlitOR5 is specifically tuned to (Z,E)-9,11-tetradecadienyl acetate, a structurally related compound. researchgate.net The binding kinetics of these interactions are typically rapid, allowing for the real-time tracking of pheromone plumes. The affinity of the receptor for its ligand is a key determinant of the sensitivity of the neuron. In Agriphila aeneociliella, molecular docking studies suggest that hydrogen bonds, particularly with the amino acid Ser56, are crucial for the stable binding of acetate pheromones within the binding pocket of the PBP, a mechanism that likely influences the subsequent interaction with the OR.
Structural Biology of Receptor-Ligand Complexes
While the precise three-dimensional structure of a full-length insect OR complexed with its pheromone ligand remains to be fully elucidated, homology modeling and site-directed mutagenesis have provided significant insights into the structural basis of ligand binding. The evolution of pheromone receptor specificity has been linked to changes in key amino acid residues within the transmembrane domains that form the binding pocket. researchgate.net For instance, research on the OR5 gene duplication in Spodoptera species has identified eight amino acid positions that are critical for the narrowing of the response spectrum to a single acetate ligand in one of the duplicates. researchgate.net These structural studies are crucial for understanding how subtle changes in the pheromone molecule, such as the position and configuration of double bonds or the nature of the functional group (acetate vs. alcohol), are discriminated at the molecular level.
Intracellular Signal Transduction Cascades in Chemoreceptor Cells
Upon the binding of hexadeca-9,11-dien-1-yl acetate to its cognate OR, a conformational change in the receptor initiates an intracellular signal transduction cascade. In insects, ORs form a complex with a highly conserved co-receptor, known as Orco. This OR-Orco complex functions as a ligand-gated ion channel.
The binding of the pheromone to the OR subunit is thought to gate the ion channel, leading to an influx of cations (such as Na⁺ and Ca²⁺) into the neuron. This influx of positive ions depolarizes the dendritic membrane, generating a receptor potential. If this receptor potential reaches the threshold, it triggers the firing of action potentials that propagate along the axon to the brain. In addition to this ionotropic mechanism, there is also evidence for metabotropic signaling pathways involving G-proteins, which can modulate the sensitivity of the neuron.
Central Nervous System Processing and Integration of Pheromonal Cues
The axons of the ORNs that detect hexadeca-9,11-dien-1-yl acetate project from the antennae to the antennal lobe (AL), the primary olfactory center in the insect brain. Within the AL, the axons of all ORNs expressing the same OR converge onto distinct, spherical structures of neuropil called glomeruli. This anatomical organization creates a chemotopic map, where information about different pheromone components is processed in discrete glomerular channels.
Information from the acetate-specific glomeruli is then relayed by projection neurons (PNs) to higher brain centers, including the mushroom bodies and the lateral horn. The mushroom bodies are involved in olfactory learning and memory, while the lateral horn is thought to mediate innate behavioral responses to pheromones. The processing of the pheromonal signal in the AL and higher centers involves complex neural computations, including lateral inhibition and temporal coding, which refine the olfactory signal and ultimately lead to the appropriate behavioral response, such as upwind flight towards a potential mate.
Compound Names Table
| Common Name | IUPAC Name |
| (Z)-9-Hexadecenyl acetate | (Z)-Hexadec-9-en-1-yl acetate |
| 1-Nonanal | Nonanal |
| (Z,E)-9,11-tetradecadienyl acetate | (9Z,11E)-Tetradeca-9,11-dien-1-yl acetate |
| Hexadeca-9,11-dien-1-yl acetate | Acetic acid;hexadeca-9,11-dien-1-ol |
Comparative Neuroethology of Hexadeca-9,11-dien-1-yl Acetate Perception
The perception of sex pheromones is a critical component of reproductive success in many moth species. The specificity of this perception plays a vital role in maintaining reproductive isolation between closely related species. The compound hexadeca-9,11-dien-1-yl acetate and its analogs are key components in the sex pheromone blends of several species within the genus Spodoptera. Comparative studies of how different Spodoptera species detect and process these chemical signals provide valuable insights into the evolution of olfactory systems and species divergence.
A primary focus of comparative neuroethology in this context is the differential tuning of olfactory receptor neurons (ORNs) to specific pheromone components. In sympatric species, where two or more species coexist in the same geographical area, the ability to distinguish between the pheromone blends of conspecifics and heterospecifics is crucial to prevent costly interspecies mating.
Research has shown that the olfactory systems of male moths are finely tuned to the specific ratios of compounds in their species' pheromone blend. For instance, two sympatric species, Spodoptera litura and Spodoptera exigua, utilize distinct but partially overlapping pheromone blends. The major pheromone component for S. litura is (Z,E)-9,11-tetradecadienyl acetate, while S. exigua uses a blend that includes (Z,E)-9,12-tetradecadienyl acetate and (Z)-11-hexadecenyl acetate. nih.gov
Male moths of both species possess ORNs that respond strongly to their own primary pheromone components. However, studies involving electroantennogram (EAG) recordings have revealed that the antennae of male S. litura can also detect the specific pheromone components of S. exigua, and vice versa. nih.gov This cross-species detection often leads to a behavioral response of inhibition, where the presence of a heterospecific pheromone component reduces the male's attraction to its own species' pheromone. nih.gov This inhibitory mechanism is a key factor in maintaining reproductive isolation.
The table below summarizes the electroantennogram (EAG) responses of male Spodoptera litura and Spodoptera exigua to various pheromone components, illustrating the differential sensitivity that contributes to species-specific mate recognition.
| Species | Pheromone Component Tested | Relative EAG Response (mV ± SE) | Role in Pheromone Blend |
|---|---|---|---|
| Spodoptera litura | (Z,E)-9,11-tetradecadienyl acetate | High | Major component of S. litura |
| (Z)-9-tetradecen-1-ol | Low-Medium | Component of S. exigua | |
| (Z)-11-hexadecenyl acetate | Low-Medium | Component of S. exigua | |
| Spodoptera exigua | (Z,E)-9,12-tetradecadienyl acetate | High | Major component of S. exigua |
| (Z,E)-9,11-tetradecadienyl acetate | Medium | Major component of S. litura (inhibitory) |
Note: The relative EAG responses are generalized from published studies and serve for comparative illustration. Actual millivolt values can vary based on experimental conditions. nih.gov
This differential tuning at the peripheral level of ORNs is then processed within specialized regions of the male moth's brain called the antennal lobe. The antennal lobe contains distinct spherical structures of neuropil known as glomeruli. Information from ORNs that detect the same pheromone component converges onto the same glomerulus. In male moths, a specialized set of enlarged glomeruli, known as the macroglomerular complex (MGC), is dedicated to processing pheromone information.
Comparative studies have shown that the organization and relative size of the glomeruli within the MGC can differ between closely related species, reflecting the different compositions of their pheromone blends. This neuroanatomical divergence is a key element in how the brain of each species interprets the complex chemical signals, ultimately leading to a species-appropriate behavioral response, such as attraction to a potential mate or inhibition by the scent of a different species. The mutual recognition and inhibitory effect of heterospecific pheromone components in S. litura and S. exigua highlight a sophisticated neuroethological mechanism for reproductive isolation. nih.gov
Ecological Roles and Behavioral Mediation by Hexadeca 9,11 Dien 1 Yl Acetate
Role in Intraspecific Communication Systems
(9E,11Z)-Hexadecadien-1-yl acetate (B1210297) is a key player in the complex communication system of the pecan nut casebearer, facilitating critical behaviors for the species' survival and reproduction.
Mating Behavior and Courtship Sequences
In specific populations of the pecan nut casebearer, particularly those found in Mexico, (9E,11Z)-hexadecadien-1-yl acetate is an essential component of the female-produced sex pheromone. researchgate.netnih.gov Research has demonstrated that this acetate, in combination with another compound, (9E,11Z)-hexadecadienal, is required for the optimal attraction of male moths. nih.gov Field trials have shown that lures baited with a blend of these two compounds are effective at capturing males, indicating that the acetate is a critical signal for mate location. researchgate.netresearchgate.net
The response of male moths is highly specific to the pheromone blend. While the aldehyde component alone is attractive to some populations, the addition of the acetate is necessary to elicit a strong response in others. nih.gov Interestingly, the corresponding alcohol, (9E,11Z)-hexadecadien-1-ol, has been shown to suppress the attraction of males when added to the attractive blend, suggesting it may act as a behavioral antagonist. nih.govresearchgate.net This precise chemical signaling ensures that males are drawn to receptive females of the same species, a fundamental aspect of successful mating. The circadian rhythm of male response to the pheromone has been observed to peak during the hours of darkness, a strategy that may minimize predation. researchgate.net
Species Recognition and Reproductive Isolation
The existence of distinct pheromone "races" within Acrobasis nuxvorella highlights the role of (9E,11Z)-hexadecadien-1-yl acetate in species recognition and reproductive isolation. nih.gov In the United States, populations of the pecan nut casebearer primarily use a single component, (9E,11Z)-hexadecadienal, as their sex pheromone. researchgate.netnih.gov In contrast, the Mexican populations utilize a blend that includes the acetate. researchgate.netnih.gov
This variation in pheromone composition and male response acts as a pre-zygotic isolating mechanism. Males from the US populations show a predominant attraction to the aldehyde alone and may not respond optimally to the blend containing the acetate. nih.gov Conversely, males from the Mexican populations require the acetate for maximal attraction. nih.gov This chemical divergence helps to ensure that mating occurs between individuals of the same pheromone race, potentially leading to reproductive isolation and, over time, the formation of distinct species. While genetic analyses have not shown deep divergence between these pheromone types, the behavioral differences in response to the pheromone blends are a clear indicator of ongoing evolutionary processes.
Aggregation and Dispersal Signaling
There is currently a lack of scientific evidence to suggest that hexadeca-9,11-dien-1-yl acetate plays a role in aggregation or dispersal signaling in Acrobasis nuxvorella. The primary identified function of this compound is as a sex pheromone, involved in mate attraction.
Interspecific Chemical Ecology
The influence of hexadeca-9,11-dien-1-yl acetate extends beyond intraspecific communication, although research in this area is less detailed.
Mediation of Host-Organism Interactions
While (9E,11Z)-hexadecadien-1-yl acetate is a critical component of the sex pheromone of the pecan nut casebearer, a significant pest of pecan trees (Carya illinoinensis), there is limited direct evidence of its role in mediating interactions with the host plant itself. researchgate.netwikipedia.org Research has shown that pecan trees release volatile compounds that can influence the emergence of overwintering larvae. nih.gov However, a direct link between the sex pheromone acetate and host plant interaction has not been established. The primary ecological context of this compound appears to be in the realm of mate finding rather than host selection.
Influence on Predator-Prey Dynamics
There is no specific scientific information available detailing the influence of hexadeca-9,11-dien-1-yl acetate on the predator-prey dynamics of Acrobasis nuxvorella. While general principles of chemical ecology suggest that predators and parasitoids can eavesdrop on the chemical signals of their prey, specific studies demonstrating this for the pecan nut casebearer's pheromone are lacking. cornell.eduebin.pub
Pheromone Blend Composition and Behavioral Efficacy
The sex pheromones of moths are rarely single compounds; instead, they are typically a precise mixture of a major component and several minor components. frontiersin.org The specificity of the chemical signal, crucial for preventing interbreeding between species, is determined by the exact nature and relative ratios of these compounds. frontiersin.org The compound hexadeca-9,11-dien-1-yl acetate is a known component of the sex pheromone in various moth species.
For instance, in the grass webworm (Herpetogramma licarsisalis), two components were identified from female pheromone gland extracts: (Z)-11-hexadecen-1-yl acetate and (11Z,13E)-hexadecadien-1-yl acetate. nih.gov Field bioassays demonstrated that (11Z,13E)-hexadecadien-1-yl acetate was both necessary and sufficient to attract male grass webworm moths. nih.gov Interestingly, the corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, acted as a strong inhibitor, significantly reducing trap catches when present. nih.gov Another potential component, (Z)-11-hexadecen-1-yl acetate, showed no effect on the attractiveness of the primary pheromone when tested in various ratios. nih.gov
In the sugarcane borer (Diatraea saccharalis), the major pheromone component is (9Z,11E)-hexadeca-9,11-dienal. researchgate.net However, this single compound elicited a response in only a minority of males in wind tunnel experiments. The addition of a minor component, (11Z)-hexadec-11-enal, in a 10:1 ratio with the major component, significantly enhanced the attractiveness of the blend, making it as effective as the natural pheromone extract from female glands. researchgate.net
The diamondback moth (Plutella xylostella) utilizes a pheromone blend that includes (Z)-11-hexadecenal and (Z)-11-hexadecenyl acetate. bohrium.com The relative proportions of these and other minor components can vary geographically, highlighting the importance of the complete blend for effective communication. researchgate.net
The behavioral efficacy of a pheromone blend is not solely dependent on its composition but also on the context in which it is perceived. For example, in the pink bollworm moth, exposure to synthetic pheromones used in mating disruption techniques can lead to changes in mating behavior, suggesting that the sensory environment can alter the response to a given pheromone blend. oup.com
Table 1: Pheromone Blend Composition and Behavioral Effects in Select Moth Species
| Species | Major Component(s) | Minor Component(s) / Inhibitors | Behavioral Effect of Blend |
| Grass Webworm (Herpetogramma licarsisalis) | (11Z,13E)-hexadecadien-1-yl acetate | (11Z,13E)-hexadecadien-1-ol (inhibitor) | Attraction of males |
| Sugarcane Borer (Diatraea saccharalis) | (9Z,11E)-hexadeca-9,11-dienal | (11Z)-hexadec-11-enal | Enhanced attraction of males |
| Diamondback Moth (Plutella xylostella) | (Z)-11-hexadecenal, (Z)-11-hexadecenyl acetate | (Z)-11-hexadecen-1-ol | Intraspecific sexual communication |
Evolutionary Dynamics of Pheromone Communication
The evolution of pheromone communication is a dynamic process shaped by the interplay of natural and sexual selection. While there is a strong pressure to maintain the species-specific nature of the pheromone signal to ensure reproductive isolation, geographic variations in these signals are common, indicating the influence of local environmental conditions. researchgate.net
Pheromone polymorphism, the existence of multiple pheromone blend variations within a single species, can have significant ecological consequences. This variation can arise from differences in the ratios of pheromone components. researchgate.net For instance, populations of the diamondback moth in different locations exhibit variations in the relative content of their main pheromone components. researchgate.net
Such polymorphisms can be a strategy for adapting to different local environments or for dealing with "eavesdropping" predators and parasitoids that use the pheromone to locate their prey. researchgate.net The presence of different pheromone "dialects" can lead to reproductive isolation between populations, potentially driving speciation.
The evolution of pheromone signals is tightly linked with the evolution of the sensory systems that detect them. This coevolutionary process ensures that changes in the pheromone blend are matched by corresponding changes in the olfactory receptors (ORs) of the receiving individual. frontiersin.org
In moths, male antennae are covered in thousands of sensilla containing olfactory sensory neurons (OSNs) that are tuned to specific components of the female's pheromone blend. frontiersin.org These OSNs express pheromone receptors (PRs), a specialized subset of the OR family. frontiersin.orgcore.ac.uk Any modification in the functional properties of these receptors can have a profound impact on an individual's reproductive success. frontiersin.org
Studies on the noctuid moth Spodoptera littoralis have revealed that multiple receptors can be involved in detecting a single pheromone component. For example, two different PRs, SlitOR6 and SlitOR13, were found to detect (Z,E)-9,12-14:OAc, a minor component of the female's pheromone. frontiersin.org While SlitOR6 is highly specific to this compound, SlitOR13 is less sensitive and can also detect another minor component. frontiersin.org This suggests a complex and nuanced system of pheromone perception.
The evolution of these receptor systems can occur through gene duplication events, leading to a variable number of PRs in different species. core.ac.uk This genetic flexibility allows for the fine-tuning of pheromone detection to match the specific blend of a given species or population.
Environmental Factors Modulating Pheromone Release and Efficacy in Natural Ecosystems
The release, dispersal, and perception of pheromones are all influenced by a variety of environmental factors. researchgate.net These factors can be both abiotic, such as temperature and wind, and biotic, such as the presence of host plants or predators. researchgate.net
Abiotic Factors:
Temperature: Temperature can affect pheromone communication in multiple ways. It can influence the rate of pheromone biosynthesis in the female, potentially altering both the quantity and the ratio of components in the blend. Higher temperatures also increase the volatility of pheromone compounds, which can alter the shape and persistence of the pheromone plume. Furthermore, temperature can affect the sensitivity of the male's olfactory receptors and his behavioral response to the pheromone. For instance, male moths reared at higher temperatures have shown more pronounced sexual responses to female pheromones.
Wind: Wind is the primary medium for the long-distance dispersal of moth sex pheromones. nih.gov The structure of the wind, whether it is smooth (laminar) or gusty (turbulent), significantly impacts the structure of the pheromone plume. researchgate.netannualreviews.org A turbulent wind breaks the plume into a series of filaments interspersed with clean air. nih.gov Male moths have evolved sophisticated flight maneuvers to navigate these fragmented plumes, flying upwind upon detecting a filament and casting crosswind when the signal is lost. researchgate.net Wind speed also affects the concentration of the pheromone in the plume; higher wind speeds lead to greater dilution. usda.gov
Photoperiod and Light Pollution: The timing of pheromone release and male response is often tightly controlled by the photoperiod. researchgate.net Artificial light at night (ALAN) can disrupt these natural rhythms, potentially reducing the time available for calling and mating. researchgate.net This can create a selective pressure for moths to shift their activity to times when they are less affected by light pollution. researchgate.net
Biotic Factors:
Host Plant Volatiles: The presence of host plant volatiles can influence the quantity of pheromone released by female moths. researchgate.net
Predators and Parasitoids: The risk of predation or parasitism can lead females to adjust their pheromone calling behavior, for example, by reducing the duration of calling or altering the blend to be less conspicuous to enemies. researchgate.net
Pheromone Pollution: The widespread use of synthetic pheromones for pest management, a practice known as mating disruption, creates an environment saturated with the pheromone signal. oup.com This "pheromone pollution" can make it difficult for males to locate females and can lead to evolutionary changes in mating strategies. oup.com
Table 2: Influence of Environmental Factors on Pheromone Communication
| Factor | Effect on Pheromone Release & Efficacy |
| Temperature | Affects biosynthesis, volatility, plume structure, and receptor sensitivity. |
| Wind | Disperses pheromone, creates plume structure (filaments), and affects concentration. nih.govresearchgate.netusda.gov |
| Photoperiod | Regulates timing of pheromone release and male response. researchgate.net |
| Artificial Light | Can disrupt natural mating rhythms. researchgate.net |
| Host Plants | Volatiles can influence the quantity of pheromone released. researchgate.net |
| Predators/Parasitoids | Can lead to changes in calling behavior to avoid detection. researchgate.net |
| Pheromone Pollution | Can disrupt mate location and drive changes in mating tactics. oup.com |
Advanced Analytical Methodologies for Hexadeca 9,11 Dien 1 Yl Acetate
Extraction and Purification Techniques from Biological and Environmental Matrices
The initial step in analyzing hexadeca-9,11-dien-1-yl acetate (B1210297) involves its extraction from various sources, such as insect glands or environmental samples like air and plant surfaces. The low abundance of pheromones necessitates highly efficient and sensitive extraction methods. rsc.org
Commonly, solvent extraction is employed, where the biological matrix (e.g., excised pheromone glands) is immersed in a suitable organic solvent, such as hexane (B92381) or ethyl acetate, to dissolve the lipophilic pheromone components. nih.govunl.edu For environmental samples, air is often drawn through adsorbent materials to trap the volatile pheromone molecules. oup.comscispace.com
Subsequent purification is essential to remove interfering compounds from the crude extract. Column chromatography is a frequently used technique for initial fractionation of the extract. nih.gov Further purification can be achieved using techniques like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC), which can separate compounds based on their polarity and other physicochemical properties. mdpi.comnih.gov
A summary of common extraction and purification techniques is provided in the table below.
| Technique | Principle | Application | Reference(s) |
| Solvent Extraction | Dissolving the analyte in a suitable solvent. | Extraction from insect glands and other biological tissues. | nih.govunl.edu |
| Air Entrainment | Trapping volatile compounds from the air onto an adsorbent material. | Sampling of airborne pheromones in the field. | oup.comscispace.com |
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid phase and a liquid phase. | Cleanup and pre-concentration of extracts. | mdpi.com |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Initial fractionation of crude extracts. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purification of specific isomers and removal of impurities. | nih.gov |
Chromatographic Separation Techniques
Chromatography is the cornerstone of pheromone analysis, enabling the separation of complex mixtures into individual components for identification and quantification.
Gas Chromatography (GC) with Specialized Detectors (e.g., FID, ECD)
Gas chromatography is the most widely used technique for the analysis of volatile compounds like hexadeca-9,11-dien-1-yl acetate. nih.govresearchgate.net In GC, the sample is vaporized and transported by an inert gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the compounds between the gas and stationary phases.
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and is highly sensitive. It is often used for the quantification of pheromone components. researchgate.netijcmas.com
Electroantennographic Detector (EAD): This specialized detector uses an insect's antenna as a biological sensor. It provides information on which compounds in a mixture are biologically active, which is invaluable for identifying new pheromone components. researchgate.net
High-Performance Liquid Chromatography (HPLC)
While GC is dominant, HPLC is a valuable tool, particularly for the separation of non-volatile or thermally labile compounds, and for the purification of pheromone isomers. unl.eduresearchgate.net Chiral HPLC, which uses a chiral stationary phase, is essential for separating enantiomers of chiral pheromones. researchgate.net HPLC can be performed in both normal-phase and reversed-phase modes, offering flexibility in separation selectivity. researchgate.net
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography is a hybrid technique that combines the advantages of both GC and HPLC. shimadzu.comteledynelabs.com It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.comwikipedia.org SFC offers fast analysis times, reduced solvent consumption, and is particularly well-suited for the separation of chiral compounds and thermally sensitive molecules. teledynelabs.comwikipedia.org Its application in pheromone analysis is growing, offering a powerful alternative to traditional chromatographic methods. nih.gov
A comparison of these chromatographic techniques is presented below.
| Technique | Mobile Phase | Typical Analytes | Key Advantages |
| Gas Chromatography (GC) | Inert Gas (e.g., He, N₂) | Volatile and thermally stable compounds | High resolution, high sensitivity, well-established methods |
| High-Performance Liquid Chromatography (HPLC) | Liquid Solvent | Non-volatile, thermally labile compounds, isomers | Versatility, preparative scale capabilities, suitable for a wide range of polarities |
| Supercritical Fluid Chromatography (SFC) | Supercritical Fluid (e.g., CO₂) | Chiral compounds, thermally labile molecules | Fast analysis, reduced organic solvent use, unique selectivity |
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for determining the molecular weight and structure of pheromone components. researchgate.net It measures the mass-to-charge ratio of ions, providing a molecular fingerprint of a compound.
GC-MS and LC-MS Coupling
The coupling of chromatographic techniques with mass spectrometry provides a powerful analytical platform for pheromone analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common combination for pheromone identification. researchgate.netrothamsted.ac.uk As compounds elute from the GC column, they are directly introduced into the mass spectrometer for ionization and analysis. The resulting mass spectra can be compared to libraries of known compounds for identification. nih.govnist.gov Electron impact (EI) is a common ionization method used in GC-MS for pheromone analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is increasingly being used for the analysis of less volatile or thermally unstable pheromones and their metabolites. nih.govnih.gov Techniques like electrospray ionization (ESI) are employed to gently ionize the molecules eluting from the HPLC column. researchgate.net LC-MS/MS, or tandem mass spectrometry, can provide even more detailed structural information by fragmenting the initial ions and analyzing the resulting fragments. nih.gov
The following table summarizes the key features of these coupled techniques.
| Technique | Analytes | Ionization Methods | Information Provided |
| GC-MS | Volatile and semi-volatile compounds | Electron Impact (EI), Chemical Ionization (CI) | Molecular weight, fragmentation pattern for structural elucidation |
| LC-MS | Non-volatile, polar, and thermally labile compounds | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Molecular weight, structural information from fragmentation (MS/MS) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of hexadeca-9,11-dien-1-yl acetate. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the molecule and its fragments.
For hexadeca-9,11-dien-1-yl acetate (C₁₈H₃₂O₂), the expected exact mass can be calculated with high precision. This capability allows for its differentiation from other compounds that may have the same nominal mass but different elemental formulas. The high mass accuracy of HRMS is critical in complex sample matrices where numerous other compounds may be present. scripps.edu Ionization techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are often employed, which typically generate protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or lithium [M+Li]⁺. nih.govcas.cn
Table 1: Theoretical Exact Mass for Hexadeca-9,11-dien-1-yl Acetate (C₁₈H₃₂O₂)
| Ion Species | Theoretical m/z |
|---|---|
| [M]⁺ | 280.24023 |
| [M+H]⁺ | 281.24751 |
| [M+Na]⁺ | 303.22945 |
| [M+K]⁺ | 319.20340 |
| [M+NH₄]⁺ | 298.27406 |
Note: These values are calculated based on the most abundant isotopes of each element.
The ability of HRMS to confirm the elemental composition provides a high degree of confidence in the identification of hexadeca-9,11-dien-1-yl acetate in various samples, from raw synthesis products to biological extracts.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For hexadeca-9,11-dien-1-yl acetate, MS/MS provides crucial information about the fatty alcohol chain, the position of the double bonds, and the acetate functional group.
In an MS/MS experiment, the molecular ion or a protonated adduct of hexadeca-9,11-dien-1-yl acetate is isolated and then subjected to collision-induced dissociation (CID). The fragmentation patterns are characteristic of the compound's structure. For long-chain acetate esters, common fragmentation pathways include:
Loss of the acetoxy group: A neutral loss of acetic acid (CH₃COOH, 60 Da) is a hallmark fragmentation for acetate esters, leading to a prominent ion at m/z [M-60]⁺. libretexts.org
Cleavage of the ester bond: Loss of the acetyl group as a radical or ketene (B1206846) can also occur.
Fragmentation of the hydrocarbon chain: Cleavages along the C₁₆ alkyl chain provide information about its structure. The presence of the conjugated diene system at the 9 and 11 positions influences the fragmentation, often leading to characteristic cleavages at or adjacent to these positions.
While CID of the [M+H]⁺ ion often reveals details about the polar headgroup, CID of the deprotonated ion [M-H]⁻ can provide more information about the fatty acyl chain. nih.gov
Table 2: Expected Key Fragment Ions for Hexadeca-9,11-dien-1-yl Acetate in MS/MS
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Interpretation |
|---|---|---|---|
| 281.2 [M+H]⁺ | Neutral Loss | 221.2 | Loss of acetic acid (C₂H₄O₂) |
| 281.2 [M+H]⁺ | Cleavage | 43.0 | Acetyl cation [CH₃CO]⁺ |
| 279.2 [M-H]⁻ | Cleavage | 59.0 | Acetate anion [CH₃COO]⁻ |
Note: The observed m/z values can vary slightly depending on the instrument and experimental conditions.
The specific fragmentation pattern, particularly the ions resulting from cleavages around the conjugated diene system, helps to distinguish hexadeca-9,11-dien-1-yl acetate from its various positional and geometric isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including the determination of stereochemistry. For hexadeca-9,11-dien-1-yl acetate, ¹H and ¹³C NMR, along with two-dimensional NMR techniques like COSY, HSQC, HMBC, and NOESY, are essential for assigning the (E/Z) configuration of the double bonds.
The chemical shifts (δ) of the olefinic protons in the ¹H NMR spectrum are highly dependent on their geometric environment. Generally, protons in a trans (E) configuration resonate at a lower field (higher ppm) than those in a cis (Z) configuration. The coupling constants (J-values) between vicinal olefinic protons are also diagnostic: trans couplings (³J) are typically larger (11-18 Hz) than cis couplings (6-14 Hz). magritek.com
For the conjugated diene system in hexadeca-9,11-dien-1-yl acetate, the protons at C9, C10, C11, and C12 will show complex splitting patterns. Analysis of these patterns and the magnitudes of the coupling constants allows for the assignment of the (9E, 11E), (9Z, 11Z), (9E, 11Z), or (9Z, 11E) configurations.
Nuclear Overhauser Effect (NOE) experiments, such as NOESY, are also crucial. NOE shows through-space correlations between protons that are in close proximity. For example, a strong NOE between protons on C8 and C11, or C10 and C13, can help confirm specific geometric arrangements.
¹³C NMR provides information on the carbon skeleton. The chemical shifts of the sp² carbons of the diene are also influenced by their stereochemistry. Computational methods, such as DFT calculations of NMR chemical shifts, can be used in conjunction with experimental data to confidently assign the correct stereoisomer. nih.gov
Table 3: Representative ¹H NMR Data for Stereochemical Assignment of a Dienyl Acetate
| Proton | Expected Chemical Shift (ppm) | Expected Coupling Constant (Hz) |
|---|---|---|
| -CH₂-OAc | ~4.05 (t) | J ≈ 6.7 |
| -CH =CH -CH =CH - | 5.3 - 6.5 (m) | J_trans ≈ 11-18, J_cis ≈ 6-14 |
| -CH ₃ (acetate) | ~2.04 (s) | - |
Note: 't' denotes a triplet, 'm' a multiplet, and 's' a singlet. Exact values depend on the solvent and the specific isomer.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are excellent for identifying the functional groups present in a molecule. nih.gov For hexadeca-9,11-dien-1-yl acetate, these techniques can readily confirm the presence of the ester group and the conjugated carbon-carbon double bonds.
In IR spectroscopy, the carbonyl (C=O) stretch of the acetate group gives rise to a very strong and characteristic absorption band, typically in the region of 1735-1750 cm⁻¹. nih.gov The C-O single bond stretch of the ester is also observable, usually in the 1200-1300 cm⁻¹ range. The C=C stretching vibrations of the conjugated diene system appear in the 1600-1680 cm⁻¹ region. nih.gov The intensity of these bands can be enhanced due to conjugation. The =C-H out-of-plane bending vibrations, which appear in the 650-1000 cm⁻¹ region, can sometimes provide information about the substitution pattern and stereochemistry of the double bonds.
Raman spectroscopy is particularly sensitive to the symmetrical vibrations of non-polar bonds. spectroscopyonline.com Therefore, the C=C stretching vibrations of the conjugated diene system often produce strong signals in the Raman spectrum, complementing the IR data. tue.nl The C-H stretching vibrations of the sp² hybridized carbons of the diene are typically observed above 3000 cm⁻¹.
Table 4: Characteristic Vibrational Frequencies for Hexadeca-9,11-dien-1-yl Acetate
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Intensity |
|---|---|---|---|
| Ester (C=O) | Stretch | 1735 - 1750 | Weak to Medium |
| Ester (C-O) | Stretch | 1200 - 1300 | Weak |
| Conjugated Diene (C=C) | Stretch | 1600 - 1680 | Strong |
| Alkene (=C-H) | Stretch | 3010 - 3100 | Medium |
Chiral Analysis Methods for Isomeric Purity Determination
The biological activity of pheromones is often highly dependent on their isomeric purity, including both geometric (E/Z) and, if applicable, enantiomeric purity. Chiral analysis methods are therefore essential for quality control and for studying the biosynthesis and perception of these semiochemicals.
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for separating isomers. researchgate.netnih.gov To separate the geometric isomers of hexadeca-9,11-dien-1-yl acetate, capillary GC columns with polar stationary phases are often effective.
For the separation of enantiomers (if a chiral center is present) or for challenging geometric isomer separations, chiral stationary phases (CSPs) are employed in both GC and HPLC. researchgate.netyoutube.com Cyclodextrin-based CSPs are widely used in GC for the separation of a variety of chiral compounds, including those found in essential oils and pheromones. chromatographyonline.com These CSPs can differentiate between enantiomers by forming transient diastereomeric complexes with different stabilities.
In HPLC, a wider variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and crown ethers. nih.gov The choice of the CSP and the mobile phase is critical for achieving successful separation of the isomers. Indirect methods, which involve derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, can also be used. youtube.com
Table 5: Chromatographic Techniques for Isomeric Purity of Dienyl Acetates
| Technique | Column Type | Principle | Application |
|---|---|---|---|
| Gas Chromatography (GC) | Polar capillary (e.g., WAX) | Differential partitioning based on polarity | Separation of geometric isomers |
| Chiral GC | Cyclodextrin-based CSP | Enantioselective/stereoselective interactions | Separation of enantiomers and geometric isomers |
| Chiral HPLC | Polysaccharide-based CSP | Enantioselective/stereoselective interactions | Separation of enantiomers and geometric isomers |
Development of Miniaturized and High-Throughput Analytical Platforms
There is a growing trend towards the miniaturization of analytical systems, leading to the development of micro-total analysis systems (µTAS) or "lab-on-a-chip" devices. unizg.hr These platforms offer several advantages for the analysis of pheromones like hexadeca-9,11-dien-1-yl acetate, including reduced sample and reagent consumption, faster analysis times, and the potential for portability for in-field measurements.
Microfluidic devices can be designed to perform various analytical steps, such as sample collection (e.g., headspace sampling), pre-concentration, separation (e.g., micro-GC), and detection. nih.gov For instance, microreactors with immobilized enzymes have been developed to mimic pheromone biosynthesis and release, allowing for the controlled study of these processes. researchgate.net
High-throughput screening (HTS) methodologies, which are widely used in drug discovery, are also being adapted for pheromone research. opentrons.compharmaron.com These automated systems allow for the rapid screening of large libraries of compounds to identify new active semiochemicals or to optimize the composition of pheromone blends for pest management applications. HTS platforms can be based on various detection methods, including fluorescence, luminescence, and mass spectrometry, and can be applied to both biochemical and cell-based assays. pharmaron.comresearchgate.net The development of these miniaturized and high-throughput platforms is accelerating research in chemical ecology by enabling more efficient and comprehensive analysis of insect pheromones.
Environmental Fate and Degradation of Hexadeca 9,11 Dien 1 Yl Acetate
Biodegradation Pathways in Soil and Aquatic Environments
The primary route of degradation for Hexadeca-9,11-dien-1-yl acetate (B1210297) in soil and aquatic systems is through microbial action. These environments harbor diverse microbial communities capable of utilizing this organic compound as a carbon source.
Microbial Metabolism and Enzymatic Biotransformations
Soil and aquatic microorganisms, including bacteria and fungi, are instrumental in the breakdown of long-chain acetate esters. nih.govnih.gov The degradation process typically involves a series of enzymatic reactions. While specific studies on Hexadeca-9,11-dien-1-yl acetate are limited, research on similar long-chain hydrocarbons and acetate esters indicates that the initial steps of microbial metabolism often involve the breaking of the ester bond and the subsequent oxidation of the resulting alcohol and fatty acid. nih.govplos.orgessex.ac.uk
The biodegradation can proceed through various metabolic pathways, where the long hydrocarbon chain is progressively shortened. nih.gov This process, known as β-oxidation, is a common mechanism for metabolizing fatty acids in many organisms. The presence of double bonds in the hexadeca-9,11-dien-1-ol portion of the molecule may require additional enzymatic steps for isomerization or saturation before the carbon chain can be fully metabolized. The ultimate end products of complete microbial degradation are carbon dioxide and water. essex.ac.uk
Role of Hydrolytic Enzymes (e.g., Esterases)
A crucial step in the biodegradation of Hexadeca-9,11-dien-1-yl acetate is the cleavage of the acetate group from the long-chain alcohol. This reaction is catalyzed by hydrolytic enzymes, specifically esterases, which are widespread in soil and aquatic microorganisms. nih.govplos.org The hydrolysis of the ester linkage yields acetic acid and hexadeca-9,11-dien-1-ol.
Research on analogous compounds, such as other lepidopteran sex pheromones that are also acetate esters, has demonstrated the efficiency of antennal esterases in degrading these molecules. plos.org While the primary context of that research is signal termination in the insect, the same class of enzymes is responsible for the initial breakdown of these compounds in the wider environment. Once hydrolyzed, both the resulting long-chain alcohol and acetic acid can be readily utilized by a wide range of microorganisms. nih.govessex.ac.uk
Photodegradation Mechanisms and Environmental Half-Life
Sunlight can play a significant role in the degradation of chemical compounds in the environment through a process known as photodegradation. mdpi.comnih.gov For a molecule like Hexadeca-9,11-dien-1-yl acetate, the presence of conjugated double bonds in its structure makes it susceptible to alteration by ultraviolet (UV) radiation from the sun.
Volatilization and Atmospheric Transport Dynamics
As a semiochemical designed for airborne communication, Hexadeca-9,11-dien-1-yl acetate possesses a degree of volatility. researchgate.net This property allows it to disperse into the atmosphere from its point of application. The rate of volatilization is governed by its vapor pressure, as well as environmental conditions such as temperature, wind speed, and the surface from which it is evaporating. researchgate.net
Once in the atmosphere, its transport is not solely as a gas. Research has shown that long-chain, low-volatility organic molecules like pheromones can adsorb onto atmospheric aerosols, such as water droplets and particulate matter. nih.govacs.orgnih.gov This adsorption can significantly influence their transport dynamics, potentially increasing their persistence and the distance over which they can travel. nih.govacs.orgnih.gov The partitioning of the pheromone between the gaseous phase and being adsorbed onto aerosols is a dynamic process influenced by factors like humidity and the concentration of aerosols in the atmosphere. nih.govacs.org
Adsorption and Leaching Characteristics in Various Environmental Compartments
When Hexadeca-9,11-dien-1-yl acetate is deposited on soil, its fate is significantly influenced by adsorption and leaching processes. Adsorption is the binding of the chemical to soil particles, which is largely governed by the organic matter and clay content of the soil. nih.govnih.govresearchgate.net Due to its long hydrocarbon chain, Hexadeca-9,11-dien-1-yl acetate is expected to have a high affinity for the organic fraction of the soil.
This strong adsorption to soil particles generally limits its mobility and the potential for leaching into groundwater. nih.govresearchgate.net Compounds that are tightly bound to soil are less available for transport by water moving through the soil profile. Therefore, Hexadeca-9,11-dien-1-yl acetate is likely to remain in the upper layers of the soil where it can be subjected to microbial degradation. nih.gov The potential for leaching is expected to be low, especially in soils with higher organic matter content. researchgate.net
Environmental Persistence and Dissipation Kinetics Modeling
These models typically compartmentalize the environment (e.g., air, water, soil, sediment) and use mathematical equations to describe the transfer of the chemical between these compartments and its degradation within each. up.ptresearchgate.net For Hexadeca-9,11-dien-1-yl acetate, a key input for such models would be its degradation half-life in different media. While specific half-life values are not available, data from structurally similar long-chain alkenyl acetates can be used to estimate its persistence. The dissipation kinetics are often described using first-order decay models, which assume that the rate of degradation is proportional to the concentration of the compound. usgs.gov
Table of Expected Environmental Behavior of Hexadeca-9,11-dien-1-yl Acetate
| Environmental Process | Expected Behavior | Influencing Factors |
|---|---|---|
| Biodegradation | Primary degradation pathway in soil and water. | Microbial population density and diversity, enzyme activity (esterases), temperature, pH, oxygen availability. |
| Photodegradation | Susceptible to degradation by sunlight, especially due to conjugated double bonds. | Sunlight intensity, wavelength of UV radiation, presence of photosensitizers. |
| Volatilization | Will volatilize into the atmosphere. | Vapor pressure, temperature, wind speed, application surface. |
| Atmospheric Transport | Transported as a gas and adsorbed onto atmospheric aerosols. | Humidity, aerosol concentration. |
| Adsorption in Soil | High potential for adsorption to soil organic matter. | Soil organic matter content, clay content. |
| Leaching in Soil | Low potential for leaching into groundwater. | Adsorption coefficient (Koc), water solubility, soil type, rainfall. |
Table of Compound Names Mentioned
| Compound Name |
|---|
| Acetic acid |
| Hexadeca-9,11-dien-1-ol |
Factors Influencing Environmental Stability and Breakdown
The environmental persistence and degradation of the insect sex pheromone hexadeca-9,11-dien-1-yl acetate, a key component of gossyplure used in the management of the pink bollworm (Pectinophora gossypiella), are governed by a complex interplay of abiotic and biotic factors. These factors, including sunlight, temperature, moisture, and microbial activity, dictate the compound's stability and its ultimate breakdown in the environment.
The primary degradation pathway for hexadeca-9,11-dien-1-yl acetate in the environment is through hydrolysis of the acetate ester, which yields the corresponding alcohol, (Z,Z)- and (Z,E)-7,11-hexadecadien-1-ol. oup.com The rate and significance of this and other degradation processes are heavily influenced by the surrounding environmental conditions.
Abiotic Degradation:
Abiotic degradation encompasses the breakdown of the compound through non-biological processes such as photolysis (degradation by light) and hydrolysis (reaction with water).
Sunlight (Photodegradation): Direct photodegradation by sunlight does not appear to be a major pathway for the breakdown of hexadeca-9,11-dien-1-yl acetate. Studies have shown that when the compound is exposed to sunlight for up to 24 hours, little to no degradation is observed. oup.com This suggests that the molecule is relatively stable to direct solar radiation. However, in the atmosphere, vapor-phase gossyplure is susceptible to degradation by photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for the cis-isomer in this reaction is approximately 3 hours, while for the trans-isomer, it is about 1 hour.
Temperature: Temperature plays a significant role in the degradation and dissipation of hexadeca-9,11-dien-1-yl acetate, primarily by influencing its volatility and the rate of chemical reactions. In soil, the half-life of the compound has been reported to be approximately one day at a temperature of 32°C. oup.com Higher temperatures generally increase the rate of volatilization, leading to a more rapid dissipation from treated areas. The increased kinetic energy at higher temperatures also accelerates the rate of chemical reactions, including hydrolysis, although hydrolysis is not considered a primary degradation pathway at neutral pH.
Moisture and Hydrolysis: The presence of water is essential for the hydrolysis of hexadeca-9,11-dien-1-yl acetate to its alcohol derivative. While hydrolysis occurs, it is not considered a rapid degradation process under typical environmental pH conditions. The estimated half-life for hydrolysis at a neutral pH of 7 is approximately 9 years, and at a slightly alkaline pH of 8, it is 180 days. In soil, the presence of moisture facilitates microbial activity, which is a more significant driver of degradation than abiotic hydrolysis alone. oup.com
Biotic Degradation:
Biotic degradation, primarily through the action of microorganisms, is a crucial pathway for the breakdown of hexadeca-9,11-dien-1-yl acetate in the soil.
Microbial Degradation: Soil microorganisms play a vital role in the degradation of many organic compounds, including pesticides and pheromones. While specific studies detailing the full range of microbial species capable of degrading hexadeca-9,11-dien-1-yl acetate are limited, the observed hydrolysis to the corresponding alcohol in soil is a strong indicator of microbial action. oup.com The rate of microbial degradation is influenced by several factors, including soil type, organic matter content, temperature, and moisture, all of which affect the abundance and activity of the microbial population. For instance, the degradation of other long-chain hydrocarbons, such as hexadecane, has been shown to be effectively carried out by microbial communities, including species of Bacillus and Aspergillus. nih.gov
The following table summarizes the key factors influencing the environmental breakdown of hexadeca-9,11-dien-1-yl acetate:
| Factor | Influence on Stability and Breakdown | Research Findings |
| Sunlight (UV Radiation) | Relatively stable to direct photodegradation. Indirectly contributes to atmospheric degradation via hydroxyl radicals. | Little to no direct degradation observed after 24 hours of sunlight exposure. oup.com |
| Temperature | Higher temperatures increase the rate of volatilization and chemical degradation. | Half-life in soil is approximately 1 day at 32°C. oup.com |
| Moisture | Essential for hydrolysis and supports microbial activity. | Abiotic hydrolysis is slow at neutral pH. Facilitates more rapid biotic degradation in soil. oup.com |
| Microbial Action | A primary pathway for degradation in soil, leading to the formation of the corresponding alcohol. | Hydrolysis to (Z,Z)- and (Z,E)-7,11-hexadecadien-1-ol is observed in soil. oup.com |
Applications and Strategic Integration of Hexadeca 9,11 Dien 1 Yl Acetate in Pest Management
Pheromone-Based Monitoring and Surveillance Systems for Population Assessment
Pheromone-baited traps are a cornerstone of modern IPM programs, providing a highly sensitive and species-specific tool for the early detection and monitoring of pest populations. Traps baited with synthetic hexadeca-9,11-dien-1-yl acetate (B1210297) are instrumental in tracking the presence, abundance, and seasonal phenology of target pests. This information is crucial for making informed decisions about the timing and necessity of control interventions.
Research has consistently demonstrated the efficacy of pheromone traps in population assessment. For instance, in studies targeting the Egyptian cotton leafworm, Spodoptera littoralis, traps baited with its primary pheromone component, (9Z,11E)-tetradecadien-1-yl acetate, have been used to monitor male moth populations effectively. bulletinofinsectology.org The data collected from these traps, such as the number of moths captured per trap per night, allows growers to establish action thresholds, initiating control measures only when pest populations reach a level that could cause economic damage. This approach helps to minimize the prophylactic use of broad-spectrum insecticides.
The strategic placement of these traps within and around fields provides valuable data on pest distribution and "hot spots" of infestation, enabling more targeted and efficient application of control measures.
Mass Trapping Methodologies for Direct Pest Suppression
Mass trapping involves the deployment of a high density of pheromone-baited traps throughout a crop to capture a significant portion of the male population, thereby reducing the number of successful matings and subsequent larval infestations. While the effectiveness of mass trapping can be density-dependent, it has shown success in controlling various lepidopteran pests.
For the Egyptian cotton leafworm, Spodoptera littoralis, mass trapping has been explored as a control method in various cropping systems. The principle relies on removing a sufficient number of males from the population to significantly lower the probability of females finding a mate. The success of this technique is contingent on factors such as the initial pest population density, the efficiency of the trap design, and the density of traps deployed. While specific data on mass trapping exclusively with hexadeca-9,11-dien-1-yl acetate is limited, studies on related pheromones for Spodoptera species have shown promising results in reducing pest populations when implemented as part of a broader IPM strategy.
| Pest Species | Pheromone Component(s) | Trap Density (traps/ha) | Reported Efficacy | Reference |
| Spodoptera litura | (9Z,11E)-tetradecadien-1-yl acetate & (9Z,12E)-tetradecadien-1-yl acetate | 20-25 | 60-80% reduction in pest population | nih.gov |
| Spodoptera littoralis | (9Z,11E)-tetradecadien-1-yl acetate | Varies | Significant reduction in male captures and subsequent larval populations | bulletinofinsectology.org |
Interactive Data Table: Efficacy of Mass Trapping for Spodoptera Species
Mating Disruption Strategies for Reproductive Control
Mating disruption is a powerful technique that permeates the atmosphere of a crop with a high concentration of synthetic pheromone, making it virtually impossible for male insects to locate calling females. This disruption of chemical communication effectively reduces mating success and, consequently, the next generation of pests.
The success of mating disruption hinges on the ability of dispenser technology to release the pheromone at a consistent and effective rate throughout the target pest's flight period. A variety of dispenser types have been developed and evaluated for the release of hexadecadienyl acetate pheromones. These include:
Hand-Applied Dispensers: These are individually placed in the field and include designs such as polyethylene (B3416737) tubes, rubber septa, and wax-based matrices. They offer precise placement but can be labor-intensive to deploy over large areas.
Sprayable Formulations: Microencapsulated pheromones can be applied using conventional spray equipment, offering a less labor-intensive option for large-scale applications. The microcapsules are designed to provide a controlled release of the pheromone over time.
Aerosol Emitters: These programmable devices release puffs of pheromone at set intervals, providing wide-area coverage with a reduced number of units per hectare. They offer flexibility in release timing to coincide with peak pest activity. nih.gov
Fiber and Thread Dispensers: These innovative dispensers consist of biodegradable threads or fibers impregnated with the pheromone. They can be applied mechanically, reducing labor costs, and have shown high efficacy in field trials for pests like S. littoralis. bulletinofinsectology.org
The choice of dispenser technology depends on factors such as the crop type, the size of the treatment area, labor availability, and the specific release profile required for effective mating disruption.
| Dispenser Type | Advantages | Disadvantages |
| Hand-Applied (e.g., tubes, septa) | Precise placement, variety of release rates | Labor-intensive for large areas |
| Sprayable Microcapsules | Easy to apply with standard equipment | Potential for uneven distribution, release rate can be affected by weather |
| Aerosol Emitters | Wide coverage, programmable release | Higher initial cost, requires maintenance |
| Thread/Fiber Dispensers | Mechanized application, biodegradable options | Newer technology, may have limited availability |
Interactive Data Table: Comparison of Pheromone Dispenser Technologies
The implementation of mating disruption over large, contiguous areas, known as area-wide pest management, has proven to be highly effective in suppressing pest populations and reducing the reliance on conventional insecticides. For pests like the pink bollworm, area-wide application of its pheromone, gossyplure ((Z,Z)- and (Z,E)-7,11-hexadecadien-1-yl acetate), has been a major success story in cotton production.
Similarly, field trials using mating disruption for the control of Spodoptera littoralis with (9Z,11E)-tetradecadien-1-yl acetate have demonstrated significant reductions in male moth captures in pheromone-treated plots compared to control plots. In a study on processing spinach, male capture reduction ranged from 94.6% to 98.9%, leading to a corresponding decrease in larval populations. bulletinofinsectology.org These results highlight the potential for area-wide application of hexadeca-9,11-dien-1-yl acetate to effectively manage key pests in various agricultural systems.
| Pest Species | Location/Crop | Mating Disruption Efficacy (Male Capture Reduction) | Impact on Larval Population | Reference |
| Spodoptera littoralis | Italy / Processing Spinach | 94.6% - 98.9% | Significantly lower than in untreated plots | bulletinofinsectology.org |
| Pectinophora gossypiella | Egypt / Cotton | High | Significant reduction in boll infestation | cabidigitallibrary.org |
Interactive Data Table: Field Efficacy of Mating Disruption Using Hexadecadienyl Acetate Pheromones
Attract-and-Kill Techniques and Their Development
The attract-and-kill strategy combines the attractive properties of a pheromone with a killing agent, typically a contact insecticide. The pheromone lures the target pest to a source, where it comes into contact with the insecticide and is killed. This approach minimizes the amount of insecticide used in the environment, as it is confined to specific points rather than being broadcast over the entire crop.
The development of attract-and-kill formulations often involves incorporating the pheromone and insecticide into a viscous liquid or gel that can be applied as small droplets to the foliage. The formulation must be designed to be attractive to the pest and to ensure that the insect picks up a lethal dose of the insecticide upon contact. While the concept is well-established, specific commercial products and extensive field data for attract-and-kill strategies utilizing hexadeca-9,11-dien-1-yl acetate are still emerging. However, research into the olfactory receptors of pests like S. littoralis is paving the way for the development of more effective and targeted attract-and-kill products. crsps.net
Regulatory Considerations for Pheromone Use in Agricultural and Forestry Systems
The use of pheromones in agriculture and forestry is subject to regulatory oversight to ensure human and environmental safety. In the United States, the Environmental Protection Agency (EPA) regulates pheromones as biopesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). epa.gov Similarly, in the European Union, semiochemicals are regulated as plant protection products under Regulation (EC) No 1107/2009. wikipedia.org
A key advantage of pheromones in the regulatory process is their classification as "low-risk" substances. This is due to their target specificity, low toxicity to non-target organisms, and the small quantities typically released into the environment. As a result, the data requirements for registration of pheromone-based products are often significantly reduced compared to conventional chemical pesticides. For many straight-chain lepidopteran pheromones, the EPA has waived the requirement for extensive toxicology and environmental fate studies. epa.govcymitquimica.com
The regulatory framework in the EU also facilitates the approval of semiochemicals, recognizing their favorable environmental profile. herts.ac.uk The European Food Safety Authority (EFSA) conducts a peer review of the risk assessment for active substances, including pheromones, before they can be approved for use. lgcstandards.com For straight-chain lepidopteran pheromones, a group approval process can further streamline their registration.
However, it is crucial for manufacturers and end-users to adhere to the specific labeling requirements and use restrictions mandated by regulatory agencies. These regulations ensure that the products are used in a manner that maximizes their efficacy while minimizing any potential risks.
Computational and Theoretical Studies of Hexadeca 9,11 Dien 1 Yl Acetate
Molecular Modeling of Ligand-Receptor Interactions
Molecular modeling serves as a powerful tool to elucidate the intricate dance between a pheromone ligand and its corresponding receptor protein. By simulating these interactions at an atomic level, researchers can predict binding affinities and understand the conformational changes that trigger a neuronal response.
Molecular Docking Simulations for Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the specificity of pheromone-receptor interactions. For lepidopteran pheromones, docking simulations are often performed with pheromone-binding proteins (PBPs), which are thought to solubilize and transport the hydrophobic pheromone molecules through the aqueous sensillar lymph to the olfactory receptors. frontiersin.org
A hypothetical docking study of hexadeca-9,11-dien-1-yl acetate (B1210297) with a relevant PBP would likely involve the parameters outlined in the following table:
| Parameter | Description | Relevance to Hexadeca-9,11-dien-1-yl Acetate |
| Receptor | 3D structure of the Pheromone-Binding Protein (PBP) | A homologous PBP model would be required, likely from a related lepidopteran species. |
| Ligand | 3D structure of Hexadeca-9,11-dien-1-yl acetate | The specific (9Z,11E) or other isomeric form would be modeled. |
| Scoring Function | Algorithm to estimate binding affinity (e.g., in kcal/mol) | Would predict the stability of the pheromone-PBP complex. |
| Binding Site | The specific cavity within the PBP where the ligand binds | Predicted to be a hydrophobic pocket accommodating the C16 chain. |
| Key Residues | Amino acids in the binding site that interact with the ligand | Hydrophobic residues for the alkyl chain and polar residues for the acetate group are expected. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction by simulating the movement of atoms and molecules over time. This approach allows for the analysis of conformational changes in both the pheromone and the receptor upon binding, offering insights into the flexibility and stability of the complex.
MD simulations of PBP-pheromone complexes in other moths have revealed that the binding pocket can undergo conformational changes to accommodate the ligand. nih.gov These simulations also show how the pheromone itself can adopt different conformations within the binding site. For hexadeca-9,11-dien-1-yl acetate, MD simulations would be particularly valuable for understanding how the rigidity of the conjugated diene system influences its orientation and interaction within the PBP. The simulation could reveal whether the diene system contributes to a more stable and specific binding, which could explain the high specificity of pheromone signaling. Furthermore, MD studies can shed light on the mechanism of pheromone release from the PBP at the surface of the olfactory receptor neuron, a critical step in signal transduction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. In the context of pheromones, QSAR can be used to predict the biological efficacy of different pheromone analogs based on their physicochemical properties.
While a specific QSAR model for hexadeca-9,11-dien-1-yl acetate and its analogs has not been detailed in the literature, QSAR studies on other lepidopteran pheromones have identified key molecular descriptors that correlate with activity. These descriptors often include parameters related to molecular shape, hydrophobicity, and electronic properties. For a series of analogs of hexadeca-9,11-dien-1-yl acetate, a QSAR study could identify the optimal chain length, the ideal stereochemistry of the double bonds, and the influence of the acetate functional group on biological activity. This information is invaluable for designing more potent and selective pheromone-based pest management tools.
A hypothetical QSAR study for hexadeca-9,11-dien-1-yl acetate analogs might involve the following components:
| Component | Description | Example Descriptors |
| Training Set | A series of structurally related compounds with known biological activity. | Analogs of hexadeca-9,11-dien-1-yl acetate with varying chain lengths, double bond positions, and functional groups. |
| Molecular Descriptors | Numerical representations of the chemical structure. | Topological indices, electronic parameters (e.g., HOMO/LUMO energies), and steric parameters. |
| Statistical Model | Mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. |
| Validation | Testing the predictive power of the model on a set of compounds not used in its development. | Internal and external validation techniques. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. These methods can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), charge distributions, and bond energies.
For hexadeca-9,11-dien-1-yl acetate, quantum chemical calculations can offer insights into the reactivity of the conjugated diene system. The distribution of electron density across the diene and the acetate functional group is crucial for its interaction with the receptor. libretexts.orgopenstax.org Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about the molecule's ability to participate in charge-transfer interactions, which may be important for binding to the receptor. Understanding the electronic properties of the different isomers of hexadeca-9,11-dien-1-yl acetate can also help to explain why specific isomers are biologically active while others are not.
In Silico Pheromone Design and Optimization Strategies
The knowledge gained from molecular modeling, QSAR, and quantum chemical calculations can be integrated into in silico strategies for the design and optimization of novel pheromone analogs. By understanding the key structural features required for biological activity, it is possible to computationally design new molecules with enhanced potency, selectivity, or stability.
For instance, based on the predicted binding pocket of a PBP for hexadeca-9,11-dien-1-yl acetate, new ligands could be designed to have a better fit and stronger interactions. QSAR models can guide the modification of the lead structure to improve its activity. These in silico approaches can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the discovery of new and more effective pest management agents.
Cheminformatics and Bioinformatics Approaches in Pheromone Research
Cheminformatics and bioinformatics provide the tools and infrastructure necessary to manage and analyze the vast amounts of data generated in pheromone research. nih.govnih.govneovarsity.org
Cheminformatics tools are used to create and search databases of chemical structures and their associated biological data. nih.gov For pheromones, these databases can store information on chemical structures, spectroscopic data, biological activities, and literature references. This allows researchers to quickly search for information on known pheromones and to identify structural similarities and trends.
Bioinformatics plays a crucial role in the analysis of the biological macromolecules involved in pheromone perception, such as olfactory receptors and pheromone-binding proteins. nih.gov By analyzing the gene and protein sequences of these molecules from different insect species, researchers can infer evolutionary relationships and identify conserved regions that are likely important for function. This information is critical for identifying the correct receptor to use in computational studies and for understanding the molecular basis of pheromone specificity across different species.
The integration of cheminformatics and bioinformatics with computational chemistry methods provides a powerful, multi-faceted approach to understanding the complex world of insect chemical communication.
Future Research Directions and Emerging Paradigms for Hexadeca 9,11 Dien 1 Yl Acetate Research
Development of Novel and Sustainable Synthetic Methodologies
The chemical synthesis of insect pheromones like hexadeca-9,11-dien-1-yl acetate (B1210297) has traditionally been a cornerstone of pest management programs. However, the demand for more environmentally friendly and cost-effective production methods is driving research towards novel and sustainable synthetic methodologies. earlham.ac.uk Current chemical synthesis strategies can be expensive and complex due to the specific chemical characteristics of many pheromones. earlham.ac.uk
Biotechnology offers a promising alternative. earlham.ac.uk The use of yeast fermentation and engineered microorganisms is being explored to produce pheromones on an industrial scale, which could make them economically viable for use in large-scale agriculture. agropages.com These bio-manufacturing platforms leverage synthetic biology and systems biology to create low-cost, sustainable production systems. earlham.ac.uk Proof-of-concept studies have already demonstrated the feasibility of extracting pheromones from plant and fungal biomass, which can then be integrated into existing dispenser technologies. earlham.ac.uk Research is also focused on developing efficient synthesis protocols for a wide array of pheromone compounds. agropages.com A versatile approach for synthesizing (11Z, 13Z)-hexadecadien-1-yl acetate, a related compound, has been described using cross-coupling reactions, highlighting the ongoing innovation in chemical synthesis as well. researchgate.net
Advanced 'Omics' Approaches (Genomics, Proteomics, Metabolomics) to Pheromone Systems
The advent of "omics" technologies is providing an unprecedented, holistic view of pheromone systems. elsevier.com These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, allow researchers to study the complete set of genes, RNA transcripts, proteins, and metabolites involved in pheromone production, release, and perception. fems-microbiology.orgyoutube.com
Multi-omics analyses are being employed to uncover the evolution, function, and regulatory mechanisms of pheromones. nih.gov For instance, by comparing the genomes, transcriptomes, and proteomes of different insect populations, scientists can identify the genes and proteins responsible for variations in pheromone blends and their roles in reproductive isolation. biorxiv.org These advanced techniques enable the identification of novel effector candidates associated with an insect's ability to overcome plant defenses. biorxiv.org The integration of various omics data provides a more comprehensive understanding of the complex biological processes underlying pheromone communication. elsevier.com
Table 1: Advanced Omics Technologies and Their Applications in Pheromone Research
| Omics Technology | Description | Application in Pheromone Research |
| Genomics | The study of an organism's complete set of DNA (genome). youtube.com | Identifying genes involved in pheromone biosynthesis and reception. |
| Transcriptomics | The study of the complete set of RNA transcripts produced by an organism. fems-microbiology.org | Understanding how gene expression related to pheromones changes under different conditions. |
| Proteomics | The study of the complete set of proteins produced by an organism. youtube.com | Identifying enzymes and receptors crucial for pheromone production and detection. |
| Metabolomics | The study of the complete set of small-molecule metabolites within an organism. fems-microbiology.org | Analyzing the biochemical pathways that lead to pheromone synthesis. |
Optogenetic and Chemogenetic Tools in Pheromone Neuroethology
Understanding the neural circuits that govern an insect's response to pheromones is a fundamental goal of neuroethology. Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of specific neurons. harvard.edunih.gov These tools enable researchers to turn neurons on or off with light (optogenetics) or specific designer drugs (chemogenetics), providing a powerful way to dissect the neural pathways underlying pheromone-guided behaviors. harvard.edunih.govpressbooks.pub
These methods involve genetically introducing light-sensitive proteins (opsins) or engineered receptors (DREADDs) into specific neuronal populations. nih.govnih.gov By activating or inhibiting these neurons, scientists can establish causal links between neural activity and behavioral responses to pheromones. harvard.edu While these techniques have been widely used in model organisms like rodents, their application in non-human primates and insects is a growing area of research that holds immense promise for understanding the neural basis of pheromone perception and processing. nih.gov
Application of CRISPR-Cas9 Technology for Pheromone Pathway Engineering
The CRISPR-Cas9 system is a powerful and precise genome-editing tool that has the potential to revolutionize how we study and manipulate pheromone production in insects. youtube.com This technology allows scientists to make targeted changes to an organism's DNA with high efficiency. youtube.comnih.gov
In the context of pheromone research, CRISPR-Cas9 can be used to disrupt or modify genes involved in the biosynthetic pathways of pheromones. nih.gov For example, by knocking out a gene that codes for a specific enzyme, researchers can observe the effect on the composition of the pheromone blend and the subsequent mating behavior. nih.gov This approach has been successfully used to disrupt mating in the fall armyworm by targeting the gene for the pheromone biosynthesis activating neuropeptide (PBAN). nih.gov CRISPR-Cas9 technology can also be applied to endophytic fungi, which live within plants, to enhance the production of beneficial secondary metabolites. frontiersin.org This powerful tool opens up new avenues for both fundamental research into pheromone genetics and the development of novel pest control strategies. longdom.org
Innovations in Pheromone Delivery Systems and Bioengineering
The effective application of pheromones for pest management heavily relies on the development of efficient and long-lasting delivery systems. researchgate.net Innovations in this area are focused on creating formulations that protect the pheromone from environmental degradation and ensure a consistent release rate. researchgate.netsuterra.com
Microencapsulation is a key technology in this field, where the pheromone is enclosed within microscopic protective capsules. suterra.com These "microscopic dispensers" can be sprayed onto crops and provide a controlled release of the pheromone over several weeks. suterra.com Researchers are also exploring novel materials, such as biodegradable polymers, for creating dispensers with enhanced efficacy and environmental sustainability. syngenta.com The goal is to develop next-generation delivery systems that are more efficient, reduce the amount of pheromone needed, and are environmentally friendly. researchgate.net
Impact of Climate Change on Pheromone Communication and Pest Management Efficacy
Climate change is predicted to have a significant impact on all aspects of insect life, including their chemical communication systems. uliege.beresearchgate.net Rising temperatures, increased atmospheric carbon dioxide, and ozone levels can all affect the production, dispersal, and perception of pheromones. uliege.beresearchgate.net
Studies have shown that increased temperatures can alter the chemical composition of pheromone blends and affect the activity of enzymes involved in their biosynthesis. uliege.be Temperature also influences the volatility of pheromones, which can change the shape and effectiveness of scent plumes used for long-range communication. uliege.be Furthermore, atmospheric pollutants like ozone can degrade pheromone molecules, potentially disrupting mating and other behaviors. frontiersin.org Understanding these impacts is crucial for predicting how pest populations will respond to a changing climate and for ensuring the continued efficacy of pheromone-based pest management strategies. researchgate.net Research in this area aims to develop more robust pheromone formulations and strategies that can withstand the challenges posed by climate change. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Pheromone Discovery and Application
Artificial intelligence (AI) and machine learning are rapidly emerging as powerful tools in the field of pheromone research. nih.gov These technologies can analyze vast and complex datasets to identify patterns and make predictions that would be difficult or impossible for humans to discern. nih.gov
In pheromone discovery, AI can be used to analyze chemical data and predict the structures of new pheromone components. youtube.com Machine learning algorithms can also be used to optimize the design of robotic systems for applying pheromones in the field. mdpi.com Furthermore, AI is being explored to develop "intelligent" transportation systems that use the concept of pheromones to model and predict traffic congestion. slogix.in While still in its early stages, the integration of AI into olfactory research holds the potential to create more sophisticated and comprehensive models of chemical communication. youtube.comyoutube.com
Interdisciplinary Research for Holistic Understanding of Pheromone Ecology
A comprehensive understanding of the ecological role of hexadeca-9,11-dien-1-yl acetate, the sex pheromone of the grass webworm (Herpetogramma licarsisalis), necessitates a deeply integrated, interdisciplinary research approach. nih.gov The intricate nature of chemical communication in insects extends beyond the identification of a single compound, involving a complex interplay of chemical, biological, and environmental factors. nih.govnih.gov Advancements in this field are most significant when chemists and biologists collaborate to unravel the survival strategies of organisms, which can lead to the development of targeted and sustainable pest management technologies.
The foundation of this interdisciplinary approach lies in the initial identification and characterization of the pheromone itself. In the case of H. licarsisalis, researchers employed a combination of analytical chemistry techniques, including gas chromatography (GC), GC-electroantennographic detection (GC-EAD), and GC-mass spectrometry (GC-MS), to identify (11Z,13E)-hexadecadien-1-yl acetate and another component, (Z)-11-hexadecen-1-yl acetate, from female moth pheromone gland extracts. nih.gov This chemical analysis was intrinsically linked to biological assays. The GC-EAD method, for instance, directly couples the chemical separation of compounds with the physiological response of the male moth's antenna, providing a clear link between a specific molecule and its biological activity.
Following identification, organic synthesis plays a crucial role in confirming the proposed structure and providing the quantities of the pheromone needed for further ecological and behavioral studies. nih.gov The stereoselective synthesis of (11Z,13E)-hexadecadien-1-yl acetate and its geometric isomer, (11E,13Z)-hexadecadien-1-yl acetate, was achieved through Wittig reactions, a testament to the importance of synthetic chemistry in pheromone research. nih.gov This allowed for rigorous field bioassays to be conducted, which are essential for understanding the pheromone's function in a natural context.
Field bioassays represent a critical intersection of chemistry and ecology. In Australia, these trials established that (11Z,13E)-hexadecadien-1-yl acetate is both necessary and sufficient to attract male grass webworm moths. nih.gov These ecological experiments also revealed further chemical intricacies, such as the strong inhibitory effect of the corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, on trap catches. nih.gov This highlights the importance of not just the primary pheromone component but also the presence and ratio of other structurally related compounds that can modulate the behavioral response. In contrast, the co-identified (Z)-11-hexadecen-1-yl acetate showed no significant effect on the attractiveness of the primary pheromone, demonstrating the specificity of these chemical interactions. nih.gov
A holistic understanding also requires considering the broader environmental context in which pheromone communication occurs. nih.gov Factors such as temperature, wind, and the presence of plant volatiles can significantly influence the efficacy of chemical signals. nih.govnih.gov For instance, the release rate of the pheromone from a dispenser and its dispersal in the air are governed by physical and meteorological conditions. While specific research on how these factors affect hexadeca-9,11-dien-1-yl acetate is ongoing, studies on other insects have shown that soil characteristics and vegetation structure can impact the number of responding individuals. nih.gov The interaction with host plant volatiles is another crucial area of interdisciplinary research. Plants release their own blend of volatile organic compounds, which can either enhance or reduce an insect's response to a pheromone, adding another layer of complexity to the ecological dynamics. nih.gov
Furthermore, the integration of population dynamics modeling with pheromone trap data provides a powerful tool for pest management. nih.govfrontiersin.org By correlating trap catches with insect population levels and developmental stages, researchers can create predictive models for pest outbreaks. frontiersin.org This approach combines entomology, ecology, and mathematical modeling to optimize the timing and application of control measures, such as mating disruption or mass trapping, that utilize synthetic pheromones. nih.govphytojournal.com Such models are instrumental in developing integrated pest management (IPM) strategies that are both effective and environmentally sustainable. researchgate.net
The following table summarizes the interdisciplinary approaches used in the study of hexadeca-9,11-dien-1-yl acetate and its ecological context:
| Research Area | Disciplinary Integration | Key Findings for Hexadeca-9,11-dien-1-yl Acetate Ecology |
| Pheromone Identification | Analytical Chemistry & Insect Physiology | Identification of (11Z,13E)-hexadecadien-1-yl acetate and (Z)-11-hexadecen-1-yl acetate in H. licarsisalis gland extracts using GC-EAD and GC-MS. nih.gov |
| Structural Confirmation | Synthetic Organic Chemistry & Behavioral Ecology | Stereoselective synthesis confirmed the structure of the active pheromone. nih.gov |
| Behavioral Response | Behavioral Ecology & Field Trials | Field bioassays demonstrated that (11Z,13E)-hexadecadien-1-yl acetate is the essential component for male attraction. nih.gov |
| Signal Modulation | Chemical Ecology & Behavioral Science | The corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, acts as a strong inhibitor, reducing trap catches. nih.gov |
| Environmental Context | Ecology, Meteorology & Physics | The efficacy of pheromone communication is influenced by environmental factors like wind and temperature that affect plume dispersal. nih.gov |
| Host Plant Interaction | Plant Science & Chemical Ecology | Volatiles from host plants can potentially modulate the insect's response to the pheromone. nih.gov |
| Population Monitoring | Entomology, Ecology & Mathematical Modeling | Pheromone trap data can be used to model population dynamics and predict pest outbreaks for improved IPM strategies. nih.govfrontiersin.org |
Q & A
(Basic) What is the systematic IUPAC name and molecular formula of acetic acid;hexadeca-9,11-dien-1-ol?
The compound is an ester formed between acetic acid and hexadeca-9,11-dien-1-ol. Its IUPAC name is hexadeca-9,11-dien-1-yl acetate . The molecular formula, C₁₈H₃₀O₂ , is derived by combining acetic acid (C₂H₄O₂) and hexadeca-9,11-dien-1-ol (C₁₆H₂₈O) while subtracting water (H₂O) during esterification. Structural validation employs mass spectrometry (MS) and nuclear magnetic resonance (NMR), as detailed in NIST spectral databases .
(Advanced) How can the positions and geometry of the double bonds in hexadeca-9,11-dien-1-ol be confirmed prior to esterification?
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances volatility for analysis. The conjugated diene system (9,11-positions) shows UV absorption at 230–260 nm. Nuclear Overhauser effect spectroscopy (NOESY) NMR determines cis/trans geometry via spatial correlations between protons. For example, (9Z,11E)-configurations in pheromones were confirmed using GC retention indices and synthetic standards .
(Basic) What spectroscopic techniques are essential for characterizing the ester functional group?
- FTIR : Ester carbonyl stretch at ~1740 cm⁻¹ .
- ¹H NMR : Acetate methyl group (δ ~2.05 ppm, singlet) and α-methylene protons (δ ~4.05 ppm, triplet) .
- ¹³C NMR : Carbonyl carbon at ~170–175 ppm. These methods are validated in chromatography studies .
(Advanced) What experimental design considerations are critical for studying hydrolysis kinetics in aqueous buffers?
- Control pH (phosphate/acetate buffers) and temperature (thermostated reactor).
- Monitor hydrolysis via HPLC (C18 column, UV detection at 210 nm).
- Apply pseudo-first-order kinetics with excess buffer. Address micelle formation using surfactants or co-solvents (e.g., acetonitrile) .
(Advanced) How can contradictory reports on enzymatic oxidation in biological systems be resolved?
- Vary parameters (substrate concentration, pH) and use enzyme inhibitors to identify pathway interactions.
- Employ isotopic labeling (¹⁸O) to trace oxygen incorporation.
- Cross-validate with recombinant enzymes (e.g., acyl-CoA desaturases) to isolate variables. Reference IUBMB enzyme mechanisms .
(Basic) What synthetic routes are used to prepare this compound?
- Direct esterification : Acetic anhydride + dienol with H₂SO₄ under reflux.
- Transesterification : Methyl acetate + dienol using lipase enzymes for stereocontrol.
- Purify via silica gel chromatography; monitor progress with TLC .
(Advanced) How can trace impurities in complex matrices be quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
